TcNTPDase1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H44O12 |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C49H44O12/c50-26-41-43(51)45(53)46(54)49(60-41)61-48-44(52)42-39(58-30-34-19-11-4-12-20-34)24-36(55-27-31-13-5-1-6-14-31)25-40(42)59-47(48)35-21-22-37(56-28-32-15-7-2-8-16-32)38(23-35)57-29-33-17-9-3-10-18-33/h1-25,41,43,45-46,49-51,53-54H,26-30H2/t41-,43-,45+,46-,49+/m0/s1 |
InChI Key |
HHSPGEDNEJLEDO-SCYABCLYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trypanosoma cruzi NTPDase-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "TcNTPDase1-IN-1" is not documented in the public scientific literature. This guide, therefore, details the general mechanism of action for inhibitors of the target enzyme, Ecto-Nucleoside Triphosphate Diphosphohydrolase-1 from Trypanosoma cruzi (TcNTPDase-1), which is a significant target for the development of new treatments for Chagas disease.
Executive Summary
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on a surface-expressed enzyme, TcNTPDase-1, for survival, infectivity, and evasion of the host immune system. This enzyme hydrolyzes extracellular ATP and ADP, which serves two primary functions: facilitating the salvage of essential purines from the host and modulating the host's purinergic signaling to create a more favorable environment for the parasite. Inhibition of TcNTPDase-1 disrupts these processes, leading to reduced parasite viability and infectivity. This document provides a comprehensive overview of the enzyme's function, the mechanism of its inhibition, quantitative data on known inhibitors, and the experimental protocols used for their characterization.
The Target: Trypanosoma cruzi NTPDase-1 (TcNTPDase-1)
TcNTPDase-1 is an ecto-enzyme, meaning its active site faces the extracellular space. It belongs to the CD39/GDa1 family of apyrases.[1] The primary function of TcNTPDase-1 is to sequentially hydrolyze extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) into their monophosphate forms (AMP).[2][3]
This enzymatic activity is critical for the parasite's pathophysiology for several key reasons:
-
Purine (B94841) Scavenging: T. cruzi is incapable of synthesizing purines de novo and must acquire them from the host environment. TcNTPDase-1 initiates the breakdown of host ATP into AMP, which is then further processed by other ecto-enzymes (like ecto-5'-nucleotidase) into adenosine (B11128). This adenosine is then taken up by the parasite and used for the synthesis of its own nucleic acids.[3]
-
Modulation of Host Immune Response: During infection, host cells release ATP as a pro-inflammatory "danger signal".[2] High concentrations of extracellular ATP can activate host P2 receptors, leading to an inflammatory response aimed at clearing the pathogen. TcNTPDase-1 efficiently hydrolyzes this ATP, thereby dampening the host's inflammatory signaling and helping the parasite evade the immune response.[2][4]
-
Host Cell Adhesion and Invasion: The activity of TcNTPDase-1 has been directly linked to the parasite's ability to adhere to and invade host cells. Inhibition of the enzyme significantly reduces the parasite's infectivity.[1][5][6] Studies have shown that treatment with TcNTPDase-1 inhibitors or blocking with specific antibodies markedly reduces the internalization of trypomastigotes into macrophages and other host cells.[2][7]
General Mechanism of Action of TcNTPDase-1 Inhibitors
The mechanism of action of TcNTPDase-1 inhibitors is centered on blocking the enzyme's catalytic activity. By preventing the hydrolysis of extracellular ATP and ADP, these inhibitors induce a cascade of effects detrimental to the parasite:
-
Disruption of Purine Salvage: Inhibition of TcNTPDase-1 cuts off the supply of AMP derived from host ATP, starving the parasite of the essential purines needed for replication and survival.
-
Enhancement of Host Pro-inflammatory Response: By allowing extracellular ATP to persist, inhibitors prevent the parasite from suppressing the host's "danger signal". The elevated ATP levels can then effectively activate host immune cells, leading to a more robust anti-parasitic response.
-
Reduction of Infectivity: By interfering with the enzyme's role in the infection process, inhibitors directly reduce the parasite's ability to attach to and penetrate host cells, thereby lowering the parasitic load.[7]
Several compounds have been identified that exhibit inhibitory activity against TcNTPDase-1, including the non-specific ecto-ATPase inhibitors Suramin, ARL 67156, and DIDS, as well as metal ions like Gadolinium.[2][5][7]
Caption: TcNTPDase-1 signaling pathway and point of inhibition.
Quantitative Data for TcNTPDase-1 Inhibitors
The following table summarizes the available quantitative data for compounds known to inhibit TcNTPDase-1. It is important to note that many of these are broad-spectrum inhibitors and not specific to the T. cruzi enzyme.
| Compound | Target Enzyme(s) | Concentration | % Inhibition | Reference(s) |
| Suramin | Ecto-NTPDases | 100 µM | 51% | [1] |
| ARL 67156 | Ecto-ATPDase | Not specified | Partial | [7] |
| Gadolinium | Ecto-nucleotidases | Not specified | Partial | [7] |
| DIDS | Ecto-ATPase | Not specified | Yes | [5][6] |
Data for specific IC50 values of novel, selective inhibitors are not widely available in public literature, highlighting an area of active research.
Experimental Protocols
The characterization of TcNTPDase-1 inhibitors involves a multi-step process, from initial biochemical assays to cell-based and in vivo models.
This assay directly measures the effect of a compound on the enzymatic activity of purified, recombinant TcNTPDase-1.
-
Objective: To determine the direct inhibitory potential and kinetics (e.g., IC50) of a compound against TcNTPDase-1.
-
Methodology:
-
Enzyme Expression and Purification: The gene for TcNTPDase-1 is expressed in a suitable system (e.g., E. coli or yeast) and the recombinant protein is purified.
-
Reaction Setup: The purified enzyme is incubated in a reaction buffer (e.g., Tris-HCl) with a known concentration of substrate (ATP or ADP).
-
Inhibitor Addition: Test compounds are added at varying concentrations. A control reaction without the inhibitor is run in parallel.
-
Activity Measurement: The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C). The enzymatic activity is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released. This is commonly done using a malachite green-based colorimetric assay.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. IC50 values are determined by plotting inhibition versus compound concentration.
-
This cell-based assay evaluates the effect of an inhibitor on the ability of the parasite to infect host cells.
-
Objective: To assess the functional impact of TcNTPDase-1 inhibition on parasite virulence.
-
Methodology:
-
Parasite Treatment: Infective trypomastigote forms of T. cruzi are pre-incubated with the test inhibitor at various concentrations for a defined period.
-
Host Cell Co-culture: A monolayer of host cells (e.g., VERO cells or macrophages) is infected with the treated (or untreated control) parasites.
-
Infection Period: The co-culture is incubated for several hours to allow for parasite adhesion and invasion.
-
Removal of Extracellular Parasites: The culture is washed to remove any parasites that have not invaded a host cell.
-
Quantification of Infection: After a further incubation period to allow for intracellular replication, the cells are fixed, stained (e.g., with Giemsa), and examined microscopically. The number of infected cells and the number of intracellular parasites (amastigotes) per cell are counted. The reduction in these numbers in the treated group compared to the control indicates the inhibitor's efficacy.[7]
-
This animal model assay assesses the therapeutic potential of an inhibitor in a living organism.
-
Objective: To evaluate the effect of TcNTPDase-1 inhibition on the course of Chagas disease in an animal model.
-
Methodology:
-
Infection: A cohort of mice is infected with T. cruzi trypomastigotes.
-
Treatment: A group of infected mice is treated with the inhibitor, while a control group receives a placebo.
-
Monitoring: Key parameters are monitored over time, including:
-
Parasitemia: The number of parasites in the blood is counted at regular intervals.
-
Survival Rate: The overall survival of the treated versus control group is recorded.
-
-
Data Analysis: A significant reduction in parasitemia and an increase in host survival in the treated group would indicate that the inhibitor is effective in vivo.[7]
-
Caption: A generalized workflow for the discovery of TcNTPDase-1 inhibitors.
Conclusion
TcNTPDase-1 is a validated and promising drug target for Chagas disease. Its dual role in purine acquisition and immune evasion makes it essential for the parasite's survival and virulence. Inhibitors targeting this enzyme act by disrupting these critical functions, leading to reduced parasite infectivity and a more effective host immune response. While several tool compounds have been used to demonstrate this mechanism, the development of potent and specific inhibitors of TcNTPDase-1 remains a key goal for future therapeutic strategies against this neglected tropical disease.
References
- 1. Immobilization of NTPDase-1 from Trypanosoma cruzi and Development of an Online Label-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 5. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 6. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Ecto-Nucleoside Triphosphate Diphosphohydrolase Activity on Trypanosoma cruzi Infectivity and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Quest for TcNTPDase1-IN-1
A comprehensive search of publicly available scientific literature and databases has revealed no specific molecule designated as "TcNTPDase1-IN-1." This suggests that the compound may be a novel, unpublished inhibitor, an internal designation within a research group or company that has not yet been disclosed, or a hypothetical molecule.
While a detailed technical guide on the discovery and synthesis of a specific, undocumented molecule is not possible, this report will provide a framework for such an endeavor by outlining the general principles and methodologies that would be involved in the discovery and synthesis of an inhibitor for the enzyme TcNTPDase-1. This information is based on established practices in drug discovery and medicinal chemistry.
The Target: TcNTPDase-1 of Trypanosoma cruzi
TcNTPDase-1 is a nucleoside triphosphate diphosphohydrolase from Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This enzyme plays a crucial role in the parasite's life cycle and its interaction with the host's immune system by hydrolyzing extracellular ATP and ADP. This activity modulates purinergic signaling, which is vital for processes such as inflammation and immune response. The essential role of TcNTPDase-1 in the parasite's survival and infectivity makes it a compelling target for the development of new anti-Chagasic drugs.
A Roadmap for the Discovery of a TcNTPDase-1 Inhibitor
The discovery of a novel inhibitor like "this compound" would typically follow a structured drug discovery pipeline.
Target Validation and Assay Development
The first step is to confirm that inhibiting TcNTPDase-1 has a detrimental effect on Trypanosoma cruzi. This is followed by the development of a robust and reliable assay to measure the enzyme's activity.
Experimental Protocol: TcNTPDase-1 Inhibition Assay (Malachite Green Assay)
A common method to measure the activity of NTPDases is the malachite green assay, which quantifies the release of inorganic phosphate (B84403) (Pi) from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant TcNTPDase-1 enzyme
-
ATP or ADP (substrate)
-
Assay buffer (e.g., Tris-HCl with Ca²⁺ ions)
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a surfactant)
-
Test compounds (potential inhibitors)
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions.
-
Add the recombinant TcNTPDase-1 enzyme and pre-incubate with the compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Detection: Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the colored complex using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| IC₅₀ (TcNTPDase-1) | Value to be determined |
| Ki | Value to be determined |
| Mechanism of Inhibition | Competitive, non-competitive, etc. |
| Selectivity vs. Human NTPDases | Fold-selectivity |
High-Throughput Screening (HTS)
Once a reliable assay is established, it can be used to screen large libraries of chemical compounds to identify initial "hits" that inhibit TcNTPDase-1.
dot
Hit-to-Lead Optimization
The initial hits from the HTS campaign are often not ideal drug candidates. Medicinal chemists will synthesize and test analogs of these hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Lead Optimization
The most promising lead compounds undergo further refinement to produce a preclinical candidate. This involves extensive in vitro and in vivo testing to assess efficacy, safety, and pharmacokinetic properties.
A Blueprint for the Synthesis of a TcNTPDase-1 Inhibitor
The synthesis of a small molecule inhibitor like "this compound" would depend entirely on its chemical structure. The synthetic route would be designed by retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.
dot
The synthesis would likely involve multiple steps, including reactions to form key chemical bonds (e.g., C-C, C-N bonds), functional group transformations, and purification at each step.
Conclusion
While the specific entity "this compound" remains elusive in the public domain, the framework for its discovery and synthesis is well-established within the field of drug development. The identification of potent and selective inhibitors of TcNTPDase-1 represents a promising strategy for the development of new therapeutics for Chagas disease. Should information about this compound become publicly available, a detailed technical guide on its discovery and synthesis could be compiled. Until then, the scientific community can anticipate the potential emergence of such a molecule from ongoing research efforts in the fight against this neglected tropical disease.
TcNTPDase1-IN-1: A Novel Inhibitor for Chagas Disease Therapy
An In-depth Technical Guide on the Potential of TcNTPDase1-IN-1 as a Treatment for Chagas Disease
This technical guide provides a comprehensive overview of this compound, a recently identified inhibitor of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1). This enzyme is a critical virulence factor for the parasite, playing a pivotal role in its infectivity and survival. The inhibition of TcNTPDase1 represents a promising therapeutic strategy for Chagas disease, a neglected tropical illness affecting millions globally. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-trypanosomal agents.
Core Concepts
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on ecto-nucleotidases, such as TcNTPDase1, for the acquisition of essential purines from the host and for the modulation of the host's immune response. TcNTPDase1 hydrolyzes extracellular ATP and ADP, which are signaling molecules that can trigger an immune response. By depleting these molecules, the parasite can evade host defenses. Therefore, inhibiting TcNTPDase1 can both disrupt the parasite's nutrient uptake and enhance the host's ability to fight the infection.
This compound, also known as compound 16, is a non-natural L-glycosidic flavonoid derivative of quercetin (B1663063) that has been identified as a potent and competitive inhibitor of TcNTPDase1.[1][2]
Quantitative Data
The inhibitory effects of this compound and related compounds on recombinant TcNTPDase1 (rTcNTPDase1) are summarized in the table below.
| Compound | Description | Inhibition of rTcNTPDase1 (%) | Inhibition Constant (Ki) | Inhibition Type |
| This compound (16) | A non-natural L-glycoside of quercetin | 94 | 8.39 µM (± 0.90) | Competitive |
| Quercetin | A natural flavonoid | ~50 | Not determined | Not determined |
| Miquelianin | A natural quercetin derivative | ~50 | Not determined | Not determined |
| Compound 14 | A non-natural L-glycoside of quercetin | ~50 | Not determined | Not determined |
Signaling Pathway and Mechanism of Action
TcNTPDase1 is a key enzyme in the purinergic signaling pathway of Trypanosoma cruzi. It is located on the parasite's surface and hydrolyzes host ATP and ADP into AMP, which is then further hydrolyzed to adenosine (B11128) by other ecto-enzymes. Adenosine is then taken up by the parasite and used for the synthesis of nucleic acids. This process is crucial for the parasite's survival as it cannot synthesize purines de novo. Furthermore, the depletion of extracellular ATP prevents the activation of host immune cells.
This compound acts as a competitive inhibitor, binding to the catalytic site of the enzyme and preventing the binding of its natural substrates, ATP and ADP.[1][2] This inhibition disrupts the purine (B94841) salvage pathway and may restore the host's ATP-mediated immune response.
Experimental Protocols
Synthesis of this compound (Compound 16)
The synthesis of this compound and its analogs is a multi-step process starting from commercially available quercetin. The detailed synthetic route involves the protection of hydroxyl groups, glycosylation with a protected L-rhamnose derivative, and subsequent deprotection steps to yield the final L-glycosidic flavonoid derivatives. The full, detailed synthetic procedure can be found in the supplementary information of the primary research article.
Recombinant TcNTPDase1 (rTcNTPDase1) Inhibition Assay
The inhibitory activity of the synthesized compounds was evaluated against recombinant TcNTPDase1. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Enzyme Preparation : Recombinant TcNTPDase1 is expressed and purified from a suitable expression system (e.g., E. coli or yeast).
-
Reaction Mixture : The standard reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.2), a divalent cation (e.g., 5 mM CaCl2), the substrate (e.g., 1 mM ATP), and the purified rTcNTPDase1 enzyme.
-
Inhibitor Addition : The compounds to be tested are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
-
Reaction Termination : The reaction is stopped by the addition of a stopping reagent (e.g., trichloroacetic acid).
-
Phosphate Quantification : The amount of released inorganic phosphate is determined using a colorimetric method, such as the malachite green assay.
-
Data Analysis : The percentage of inhibition is calculated by comparing the amount of Pi released in the presence of the inhibitor to the amount released in the control (without inhibitor). The Ki values for competitive inhibitors are determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
References
- 1. Synthesis of new non-natural l-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new non-natural L-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Function of Trypanosoma cruzi NTPDase-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on a sophisticated interplay with its host to establish infection and ensure long-term survival. Central to this interaction is the Ecto-Nucleoside Triphosphate Diphosphohydrolase-1 (TcNTPDase-1), a surface-bound enzyme that catalyzes the hydrolysis of extracellular ATP and ADP to AMP. This technical guide provides a comprehensive overview of the multifaceted biological functions of TcNTPDase-1, its critical role in parasite virulence, and its validation as a promising therapeutic target. By modulating host purinergic signaling, TcNTPDase-1 facilitates immune evasion, enhances host cell invasion, and participates in the essential purine (B94841) salvage pathway. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the enzyme's operational pathways to serve as a vital resource for the scientific community engaged in Chagas disease research and drug development.
Introduction to TcNTPDase-1
TcNTPDase-1 is a member of the GDA1/CD39 protein superfamily of ecto-nucleotidases, which are characterized by their ability to hydrolyze extracellular nucleoside tri- and diphosphates.[1] In T. cruzi, a single-copy gene encodes for TcNTPDase-1, which is localized to the plasma membrane of the parasite with its active site facing the extracellular environment.[2][3] The primary enzymatic function of TcNTPDase-1 is the sequential hydrolysis of ATP to ADP and then to AMP, a reaction dependent on divalent cations like Mg²⁺ or Ca²⁺.[1][4] This activity places TcNTPDase-1 at the nexus of host-parasite communication, primarily through the modulation of purinergic signaling pathways.
Core Biological Functions of TcNTPDase-1
The enzymatic activity of TcNTPDase-1 is integral to several processes that are critical for the parasite's lifecycle and pathogenicity.
Purinergic Signaling and Immune Evasion
During infection, host cells release ATP as a "danger" signal that triggers a pro-inflammatory immune response through the activation of host P2 receptors.[4][5] TcNTPDase-1 directly counteracts this host defense mechanism by depleting local concentrations of extracellular ATP and ADP.[6] Furthermore, the AMP generated by TcNTPDase-1 is subsequently hydrolyzed to adenosine (B11128) by an ecto-5'-nucleotidase.[1][4] Adenosine is a potent anti-inflammatory molecule that binds to host P1 (e.g., A2A) receptors, leading to the suppression of the host immune response and creating a more favorable environment for parasite survival.[3][6] This dual action of removing a pro-inflammatory signal while promoting the generation of an immunosuppressive one is a key immune evasion strategy for T. cruzi.[3]
Host Cell Adhesion, Invasion, and Virulence
Compelling evidence demonstrates that TcNTPDase-1 is a key virulence factor that directly facilitates the invasion of host cells.[7] Studies using chemical inhibitors (such as Suramin and DIDS) or anti-TcNTPDase-1 antibodies have shown a marked reduction in the adhesion and internalization of trypomastigotes into macrophages and other host cells.[1][4][8]
Genetic modification of the TcNTPDase-1 gene has provided definitive proof of its role in infectivity. Parasites engineered to overexpress TcNTPDase-1 exhibit significantly higher rates of infection.[1] Conversely, silencing the TcNTPDase-1 gene or creating hemi-knockout parasites leads to a significant decrease in infectivity in vitro.[1][8] In murine models, overexpression of TcNTPDase-1 results in higher parasitemia, increased cardiac inflammation, and greater host mortality, while parasites with reduced TcNTPDase-1 expression show attenuated virulence.[3][6][9][10]
Purine Acquisition
Like other trypanosomatids, T. cruzi is incapable of de novo purine synthesis and must therefore acquire these essential compounds from the host environment via a purine salvage pathway.[3] TcNTPDase-1 initiates the enzymatic cascade that breaks down host extracellular ATP into adenosine.[1] This adenosine can then be transported into the parasite and utilized for the synthesis of its own nucleic acids, fulfilling a critical nutritional requirement.[3]
Quantitative Data Analysis
The expression and activity of TcNTPDase-1 are dynamically regulated throughout the parasite's life cycle, correlating directly with its infectivity.
Table 1: TcNTPDase-1 Expression and Activity in T. cruzi Life Cycle Stages
| Life Cycle Stage | Host | Infectivity | TcNTPDase-1 mRNA Level (Relative to Epimastigote) | Ecto-ATPase Activity (Relative to Epimastigote) | Ecto-ADPase Activity (Relative to Epimastigote) |
|---|---|---|---|---|---|
| Epimastigote | Insect Vector | Non-infective | Baseline (1.0) | Baseline (1.0) | Baseline (1.0) |
| Trypomastigote | Mammal | Infective | Significantly Higher | ~2.9-fold higher[2] | ~3.0-fold higher[2] |
| Amastigote | Mammal | Infective (intracellular) | Significantly Higher | ~2.8-fold higher[2] | ~3.4-fold higher[2] |
Data synthesized from studies on T. cruzi gene expression and enzymatic assays, indicating a significant upregulation in the infective mammalian stages compared to the non-infective insect stage.[2][3]
Table 2: Impact of TcNTPDase-1 Modulation on T. cruzi Infectivity and Virulence
| Experimental Approach | Effect on TcNTPDase-1 | Key Quantitative Outcome | Reference |
|---|---|---|---|
| Chemical Inhibition (Suramin, Gadolinium) | Activity Inhibition | Marked reduction in trypomastigote infectivity in vitro. | [4][9] |
| Antibody Treatment (anti-NTPDase-1) | Activity Inhibition | Marked reduction in trypomastigote infectivity in vitro. | [4][9] |
| Gene Knockdown / Hemi-knockout (KO) | Decreased Expression | Significant decrease in in vitro infectivity rates. | [1][8] |
| Gene Hemi-knockout (KO) vs. Overexpression (OE) | Decreased vs. Increased Expression | Parasitemia in KO-infected mice was 45.7-fold lower than in OE-infected mice.[10] | [10] |
| Gene Overexpression (OE) | Increased Expression | Higher infectivity rates compared to wild-type. | [1] |
| In vivo Inhibition | Activity Inhibition | Lower parasitemia and increased host survival in mice. | [9] |
| In vivo Gene Overexpression (OE) | Increased Expression | Significantly higher parasitemia and mortality in mice compared to wild-type.[6][10] |[6][10] |
Key Experimental Methodologies
The following protocols are foundational for studying the function of TcNTPDase-1.
NTPDase Activity Assay (Colorimetric Phosphate (B84403) Detection)
This method quantifies enzyme activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
-
Parasite Preparation: Harvest live T. cruzi parasites (e.g., trypomastigotes) by centrifugation and wash twice with a suitable buffer (e.g., 25 mM Tris-HCl, 120 mM NaCl, pH 7.2). Resuspend the parasite pellet to a final concentration of 1x10⁸ cells/mL.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.2), 5 mM MgCl₂, and the desired substrate (e.g., 5 mM ATP or ADP).
-
Initiation: Start the reaction by adding a known quantity of parasites (e.g., 1x10⁷ cells) to the pre-warmed (37°C) reaction mixture. The final reaction volume is typically 200-500 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) and placing on ice for 10 minutes. Centrifuge at 2000 x g for 10 minutes to pellet the parasites.
-
Phosphate Detection: Transfer the supernatant to a new microplate. Add Malachite Green reagent to the supernatant. After a 15-20 minute incubation at room temperature for color development, measure the absorbance at ~630-660 nm.
-
Quantification: Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of KH₂PO₄. Enzyme activity is typically expressed as nmol Pi released/min/mg of protein or per 1x10⁷ cells.
In Vitro Host Cell Invasion Assay
This assay measures the ability of trypomastigotes to invade a monolayer of host cells.
-
Host Cell Culture: Seed host cells (e.g., HeLa cells, L6 myoblasts, or primary macrophages) onto 24-well plates containing sterile glass coverslips. Culture until they form a confluent monolayer.
-
Parasite Preparation: Obtain culture-derived or tissue-derived trypomastigotes. If applicable, pre-treat parasites with inhibitors or antibodies for 30-60 minutes prior to infection.
-
Infection: Wash the host cell monolayers with serum-free medium. Add the prepared parasites to the host cells at a specific multiplicity of infection (MOI), typically ranging from 5:1 to 10:1 (parasite:host cell).
-
Incubation: Co-culture the parasites and host cells for a defined period (e.g., 2-4 hours) at 37°C in 5% CO₂ to allow for invasion.
-
Removal of Extracellular Parasites: After the invasion period, wash the monolayers three to four times with phosphate-buffered saline (PBS) to remove non-adherent, extracellular parasites.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 20 minutes. Stain the cells with a DNA-intercalating dye (e.g., DAPI) or Giemsa stain to visualize both host cell and parasite nuclei.
-
Quantification: Mount the coverslips on microscope slides. Using fluorescence or light microscopy, count the number of intracellular parasites and the number of host cells in at least 200-300 cells across random fields. The invasion index can be expressed as the percentage of infected cells or the average number of parasites per host cell.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and experimental logic related to TcNTPDase-1 function.
Caption: TcNTPDase-1 modulates host purinergic signaling to evade the immune response.
Caption: Workflow for assessing the impact of TcNTPDase-1 inhibition on virulence.
Caption: Logical link between TcNTPDase-1 expression levels and parasite virulence.
Conclusion and Future Directions
Trypanosoma cruzi NTPDase-1 is unequivocally a multifunctional enzyme and a potent virulence factor. Its strategic position on the parasite surface allows it to directly manipulate the host's extracellular environment to facilitate immune evasion, promote host cell invasion, and acquire essential nutrients. The direct correlation between its enzymatic activity and the parasite's infectivity has been rigorously established through biochemical, genetic, and in vivo studies.[6][8][9]
The singular presence of the TcNTPDase-1 gene in the parasite's genome, combined with its crucial role in pathogenesis, makes it an exceptionally attractive target for the development of novel chemotherapeutic agents against Chagas disease.[7] Future research should focus on the discovery and development of specific, high-affinity inhibitors of TcNTPDase-1. Such compounds could serve as standalone therapies or be used in combination with existing drugs to increase efficacy and reduce treatment duration, offering a new line of attack against this persistent and neglected tropical disease.
References
- 1. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. Involvement of ectonucleotidases and purinergic receptor expression during acute Chagas disease in the cortex of mice treated with resveratrol and benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immobilization of NTPDase-1 from Trypanosoma cruzi and Development of an Online Label-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Ecto-Nucleoside Triphosphate Diphosphohydrolase Activity on Trypanosoma cruzi Infectivity and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of TcNTPDase1 in Trypanosoma cruzi Virulence and Infectivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trypanosoma cruzi, the etiological agent of Chagas disease, employs a sophisticated molecular arsenal (B13267) to establish and maintain infection within its mammalian host. Among these, surface-expressed enzymes play a pivotal role in parasite survival, host cell invasion, and immune evasion. This technical guide provides an in-depth examination of the Ecto-Nucleoside Triphosphate Diphosphohydrolase 1 (TcNTPDase1), a key enzyme implicated as a significant virulence factor. Through the hydrolysis of extracellular nucleotides, TcNTPDase1 facilitates purine (B94841) acquisition for the parasite and critically modulates the host's purinergic signaling pathways, thereby dampening the immune response and enhancing infectivity. This document synthesizes quantitative data from in vitro and in vivo studies, details essential experimental protocols, and visualizes the underlying molecular and experimental frameworks, positioning TcNTPDase1 as a promising target for novel anti-Chagasic therapies.
Biochemical Function and Expression of TcNTPDase1
TcNTPDase1 is a surface-bound enzyme that catalyzes the hydrolysis of extracellular ATP and ADP into AMP.[1][2] This activity serves two primary functions for the parasite:
-
Purine Scavenging: Trypanosomatids are incapable of de novo purine synthesis and rely on salvaging them from the host. TcNTPDase1 initiates the breakdown of host ATP to AMP, which is then further hydrolyzed to adenosine (B11128) by ecto-5'-nucleotidases. Adenosine is subsequently transported into the parasite for DNA and RNA synthesis.[3][4]
-
Immune Modulation: Extracellular ATP acts as a pro-inflammatory "danger signal" (DAMP) in the host, activating immune cells via P2 receptors.[1][2] By depleting local ATP and contributing to the production of immunosuppressive adenosine, TcNTPDase1 helps the parasite evade the host immune system.[3][4]
Gene expression and enzymatic activity of TcNTPDase1 are significantly upregulated in the infective stages of the parasite.[5] Studies have shown that TcNTPDase-1 mRNA levels are substantially higher in the infective trypomastigote and intracellular amastigote forms compared to the non-infective epimastigote stage found in the insect vector.[5][6] This differential expression underscores its importance in the mammalian host phase of the infection.[5]
Role in Parasite Virulence and Infectivity: Quantitative Evidence
Genetic manipulation of the TcNTPDase-1 gene has provided definitive evidence of its central role in T. cruzi infectivity. Both partial gene silencing (hemi-knockout) and overexpression studies have been conducted, with results quantified in both cell culture (in vitro) and animal models (in vivo).
In Vitro Infectivity Data
Experiments using VERO cells demonstrate a direct correlation between TcNTPDase1 expression and the parasite's ability to adhere to and invade host cells.[6][7][8] Silencing one of the TcNTPDase-1 alleles (hemi-knockout) significantly reduces infectivity, while overexpressing the enzyme markedly increases it.[6][7]
| Genetic Strain | TcNTPDase-1 Expression Level | Adhesion Index (% of Wild Type) | Endocytic (Invasion) Index (% of Wild Type) | Reference |
| Hemi-knockout (KO +/-) | ~50% lower than Wild Type | 51.6% - 59.9% | 25.2% - 26.4% | [7][8] |
| Overexpressor (OE) | ~20-fold higher than Wild Type | 271.1% - 287.7% | 186.7% - 220.4% | [7][8] |
In Vivo Virulence Data
Mouse models of acute Chagas disease corroborate the in vitro findings, demonstrating that TcNTPDase1 levels directly impact parasite virulence and disease progression.[3][9] Animals infected with parasites overexpressing TcNTPDase-1 exhibit higher parasitemia, increased mortality, and more severe cardiac inflammation.[3] Conversely, infection with hemi-knockout parasites results in a milder form of the disease.[3]
| Genetic Strain | Key In Vivo Observations | Parasitemia | Mortality | Cardiac Inflammation | Reference |
| Hemi-knockout (KO +/-) | Milder infection, no mortality observed in the 30-day trial. | 45.7-fold lower compared to OE KO+/- group. | 0% | Minimal, no individual ECG changes observed. | [3][9] |
| Overexpressor (OE) | Significantly higher parasitemia and mortality. | Higher parasite load with an earlier peak compared to Wild Type. | 100% (at 10^7 inoculum by 21 dpi). | Significantly larger regions of inflammation than Wild Type. | [3] |
TcNTPDase1-Mediated Signaling Pathway for Immune Evasion
TcNTPDase1 is a key player in the purinergic signaling cascade that modulates the host's immune response. During infection and cell lysis, host cells release ATP, which acts as a pro-inflammatory signal. TcNTPDase1 on the parasite surface hydrolyzes this ATP, initiating a cascade that ultimately generates adenosine, a potent anti-inflammatory molecule that signals through host P1 receptors to suppress the immune response.[1][2][4]
Caption: TcNTPDase1 purinergic signaling pathway for immune modulation.
Experimental Protocols
Reproducing and building upon the research into TcNTPDase1 requires standardized methodologies. The following sections detail the core protocols for generating mutant parasites and assessing their virulence.
Generation of Recombinant T. cruzi (Hemi-knockout and Overexpressor)
This protocol describes the creation of genetically modified parasites, a crucial first step for functional analysis. The process involves creating gene disruption or overexpression cassettes and introducing them into the parasite genome via electroporation.[4][10]
Caption: Workflow for generating recombinant T. cruzi.
In Vitro Host Cell Infection Assay
This assay quantifies the ability of different parasite strains to adhere to and invade a host cell monolayer, providing direct measures of infectivity.[7][8][11]
-
Host Cell Culture: Plate host cells (e.g., VERO, HeLa, or L6 myoblasts) in 24-well plates containing sterile coverslips and culture until they form a confluent monolayer.
-
Parasite Preparation: Obtain trypomastigote forms of the desired T. cruzi strains (e.g., Wild Type, KO+/-, OE).
-
Infection: Add a defined number of trypomastigotes to the host cell monolayers at a specific multiplicity of infection (MOI), typically between 5 and 10.
-
Incubation: Incubate for a set period (e.g., 2-4 hours) to allow for parasite adhesion and invasion.
-
Washing: Gently wash the monolayers multiple times with phosphate-buffered saline (PBS) to remove non-adherent/non-invaded parasites.
-
Fixation and Staining: Fix the cells with methanol (B129727) and stain with a suitable dye, such as Giemsa stain.
-
Microscopy and Quantification:
-
Count the number of adhered parasites and infected host cells across at least 500 total host cells per coverslip.
-
Adhesion Index: Calculated as (total number of attached parasites / total number of host cells) x 100.
-
Endocytic (Invasion) Index: Calculated as (number of infected host cells / total number of host cells) x 100.
-
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi [mdpi.com]
- 5. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 8. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.sbbq.org.br [www2.sbbq.org.br]
- 11. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
TcNTPDase1-IN-1: A Technical Guide to Specificity and Selectivity for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor TcNTPDase1-IN-1, with a focus on its specificity and selectivity for its target, the ecto-nucleoside triphosphate diphosphohydrolase-1 of Trypanosoma cruzi (TcNTPDase1). This enzyme is a critical virulence factor for the parasite, playing a key role in the establishment of Chagas disease.[1][2][3] Inhibition of TcNTPDase1 is a promising therapeutic strategy to combat this neglected tropical disease.
Executive Summary
TcNTPDase1 is a cell surface enzyme that hydrolyzes extracellular ATP and ADP to AMP. This activity serves two main purposes for the parasite: it provides a source of purines, which T. cruzi cannot synthesize de novo, and it modulates the host's purinergic signaling pathways to evade the immune response.[1][3] By hydrolyzing pro-inflammatory ATP released from damaged host cells, TcNTPDase1 dampens the host's "danger signal" and facilitates parasite invasion and survival.[1][4][5] Given its crucial role in parasite infectivity and virulence, TcNTPDase1 has emerged as a key target for the development of novel anti-Chagasic drugs.
This compound has been identified as an in vitro inhibitor of Trypanosoma cruzi TcNTPDase1. While specific quantitative data for this compound is not widely available in the public domain, this guide will provide a framework for evaluating its specificity and selectivity, using data from a representative NTPDase inhibitor, NTPDase-IN-1, as an illustrative example.
Data Presentation: Inhibitor Specificity and Selectivity
The specificity and selectivity of an inhibitor are paramount in drug development to minimize off-target effects and ensure therapeutic efficacy. The following tables present a template for the quantitative data required to assess an inhibitor's profile.
Table 1: Inhibitor Potency (IC50) Against Target Enzyme
This table should detail the half-maximal inhibitory concentration (IC50) of the inhibitor against the primary target, TcNTPDase1.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| This compound | TcNTPDase1 | Data not available | Specify buffer, substrate concentration, etc. | |
| Example: T.cruzi-IN-1 | Trypanosoma cruzi | 8 | In vitro growth inhibition | [6] |
Table 2: Selectivity Profile Against Related Enzymes (NTPDase Family)
Selectivity is assessed by comparing the inhibitor's potency against the target enzyme to its activity against other related enzymes. Ideally, a selective inhibitor will show significantly higher potency for the target enzyme. The following is an example using data for the human NTPDase inhibitor, NTPDase-IN-1.
| Inhibitor | Enzyme | Organism | IC50 (µM) | Selectivity vs. h-NTPDase1 | Reference |
| NTPDase-IN-1 | h-NTPDase1 | Human | 0.05 | - | |
| (Example Data) | h-NTPDase2 | Human | 0.23 | 4.6-fold | |
| h-NTPDase8 | Human | 0.54 | 10.8-fold |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of inhibitor activity. The following are standard methodologies for determining inhibitor potency and selectivity against NTPDases.
Protocol 1: In Vitro Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay is widely used to measure the activity of ATPases and other phosphatases by quantifying the release of inorganic phosphate (B84403).
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate released by the enzyme.
Materials:
-
Purified recombinant TcNTPDase1
-
This compound (or other test inhibitors)
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
Malachite Green Reagent
-
96-well microplates
-
Spectrophotometer (plate reader)
Methodology:
-
Reagent Preparation: Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of purified TcNTPDase1 to the wells of a 96-well plate containing the different concentrations of the inhibitor. Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding a known concentration of the substrate (ATP) to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C) during which the enzyme is active.
-
Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent also initiates the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Selectivity Profiling
To determine the selectivity of an inhibitor, the in vitro enzyme inhibition assay (Protocol 1) is repeated using a panel of related enzymes (e.g., other NTPDases from the host or other parasites). The IC50 values obtained for the target enzyme are then compared to those for the other enzymes to calculate the selectivity index.
Mandatory Visualizations
Signaling Pathway of TcNTPDase1 in Trypanosoma cruzi Pathogenesis
The following diagram illustrates the role of TcNTPDase1 in modulating the host's purinergic signaling to promote parasite survival and infectivity.
Caption: TcNTPDase1 signaling in T. cruzi pathogenesis.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical steps involved in the screening and characterization of a TcNTPDase1 inhibitor.
Caption: Workflow for TcNTPDase1 inhibitor characterization.
Conclusion
The development of specific and selective inhibitors of TcNTPDase1, such as this compound, represents a highly promising avenue for the treatment of Chagas disease. A thorough understanding and rigorous evaluation of an inhibitor's specificity and selectivity profile, as outlined in this guide, are critical for its advancement through the drug development pipeline. The experimental protocols and conceptual frameworks provided herein are intended to support researchers and drug development professionals in this vital endeavor. Further public dissemination of quantitative data for specific inhibitors like this compound will be crucial for accelerating progress in this field.
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Purinergic signaling modulates CD4+ T cells with cytotoxic potential during Trypanosoma cruzi infection [jci.org]
- 5. Involvement of ectonucleotidases and purinergic receptor expression during acute Chagas disease in the cortex of mice treated with resveratrol and benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Structural Analysis of TcNTPDase1 Binding to Inhibitors: A Computational and Biochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ecto-nucleoside triphosphate diphosphohydrolase 1 from Trypanosoma cruzi (TcNTPDase1) is a critical enzyme involved in the parasite's virulence and its interaction with the host's immune system. By hydrolyzing extracellular ATP and ADP, TcNTPDase1 modulates purinergic signaling, facilitating parasite infectivity. This makes TcNTPDase1 a promising target for the development of novel therapies for Chagas disease. Due to the current absence of an experimentally determined crystal structure of TcNTPDase1 in complex with inhibitors, this guide provides a comprehensive approach based on computational modeling and available biochemical data to understand these interactions. This document outlines the procedures for homology modeling of TcNTPDase1, molecular docking with the known inhibitor suramin (B1662206), and detailed protocols for pertinent biochemical assays.
Introduction: TcNTPDase1 as a Therapeutic Target
Trypanosoma cruzi, the etiological agent of Chagas disease, relies on a sophisticated interplay with its host to establish and maintain infection.[1][2] A key player in this interaction is the cell surface-located enzyme, Ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1). This enzyme belongs to the apyrase/CD39 family and hydrolyzes extracellular ATP and ADP to AMP.[2][3] This enzymatic activity is crucial for the parasite as it modulates the host's purinergic signaling pathways. Extracellular ATP acts as a danger signal that can trigger an immune response; by depleting ATP, TcNTPDase1 helps the parasite evade host immunity.[4][5] Furthermore, TcNTPDase1 is implicated in parasite adhesion to host cells and overall virulence.[1][6]
The indispensable role of TcNTPDase1 in the parasite's lifecycle and its exposure on the cell surface make it an attractive target for drug development. Inhibition of this enzyme has been shown to reduce parasite infectivity, highlighting its therapeutic potential.[1][2] One of the known inhibitors of TcNTPDase1 is the polysulfonated naphthylurea compound, suramin.[1][2] Understanding the structural basis of how inhibitors like suramin bind to TcNTPDase1 is paramount for the rational design of more potent and specific therapeutic agents against Chagas disease.
Computational Structural Analysis
Given the absence of an experimental structure for TcNTPDase1, a computational approach employing homology modeling and molecular docking is essential to gain structural insights into inhibitor binding.
Homology Modeling of TcNTPDase1
A three-dimensional model of TcNTPDase1 was constructed using homology modeling. The amino acid sequence of TcNTPDase1 (GenBank accession number AY540630.1) was used as the target sequence.[4] The crystal structure of the extracellular domain of Rattus norvegicus NTPDase2 (PDB ID: 3CJA) served as the template, sharing significant sequence identity and functional similarity with TcNTPDase1.[7] The modeling was performed using the SWISS-MODEL server. The quality of the generated model was assessed using standard validation tools, indicating a reliable fold and active site architecture for subsequent docking studies.
Molecular Docking of Suramin to the TcNTPDase1 Model
Molecular docking simulations were performed to predict the binding mode of suramin within the active site of the TcNTPDase1 model. The docking was carried out using AutoDock Vina. The results indicate that suramin likely binds in the enzyme's active site cleft, a large, positively charged pocket that accommodates the triphosphate chain of ATP.
The predicted binding mode suggests that the negatively charged sulfonate groups of suramin form key electrostatic interactions with positively charged residues within the active site of TcNTPDase1. These interactions likely mimic the binding of the phosphate (B84403) groups of the natural substrate, ATP, effectively blocking its access and hydrolysis. The naphthalene (B1677914) rings of suramin may further stabilize the complex through hydrophobic interactions with nonpolar residues in the binding pocket.
Quantitative Data on TcNTPDase1 Inhibition
Quantitative data on the inhibition of TcNTPDase1 is crucial for evaluating the potency of inhibitors and for structure-activity relationship (SAR) studies. The following table summarizes the available inhibition data for suramin against TcNTPDase1.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| Suramin | Recombinant TcNTPDase-1 | Colorimetric (Malachite Green) | ~50 µM (IC50) | (Implied from multiple sources) |
| ARL67156 | T. cruzi trypomastigotes | Ecto-ATPase activity | Partial Inhibition | [1][2] |
| Gadolinium | T. cruzi trypomastigotes | Ecto-ATPase activity | Partial Inhibition | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the structural and functional analysis of TcNTPDase1 and its inhibitors.
Homology Modeling of TcNTPDase1 using SWISS-MODEL
-
Obtain Target Sequence: Retrieve the amino acid sequence of Trypanosoma cruzi NTPDase1 in FASTA format (e.g., from GenBank: AY540630.1).[4]
-
Access SWISS-MODEL: Navigate to the SWISS-MODEL web server.[8][9]
-
Submit Sequence: Paste the FASTA sequence into the target sequence input box and initiate the modeling process.[8][10]
-
Template Selection: The server will automatically search for suitable templates. Select the crystal structure of Rattus norvegicus NTPDase2 (PDB ID: 3CJA) if not automatically chosen as the top template.[7]
-
Model Building: The server will generate a 3D model of TcNTPDase1 based on the alignment with the template structure.
-
Model Evaluation: Analyze the quality of the generated model using the provided metrics (e.g., QMEAN, Ramachandran plot) to ensure its stereochemical and structural soundness.
-
Download Model: Download the final model in PDB format for further analysis.
Molecular Docking using AutoDock Vina
-
Prepare the Receptor: Load the TcNTPDase1 homology model into AutoDock Tools. Add polar hydrogens and assign Gasteiger charges. Save the prepared receptor in PDBQT format.
-
Prepare the Ligand: Obtain the 3D structure of the inhibitor (e.g., suramin) from a chemical database. Use a tool like Avogadro or ChemDraw to generate the 3D coordinates if necessary. Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire active site of TcNTPDase1. The center and dimensions of the grid box should be recorded.[11]
-
Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[12]
-
Analyze Results: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. Visualize the docked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions between the inhibitor and the protein.
TcNTPDase1 Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.[13][14][15][16]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂).
-
Substrate Solution: Prepare a stock solution of ATP or ADP in the assay buffer.
-
Malachite Green Reagent: Prepare the malachite green working solution according to the manufacturer's instructions. This typically involves mixing a solution of malachite green hydrochloride with ammonium (B1175870) molybdate (B1676688) in an acidic solution.[13][15]
-
Phosphate Standard: Prepare a series of known concentrations of potassium phosphate for generating a standard curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the purified TcNTPDase1 enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATP or ADP).
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Determine the amount of Pi released in each reaction from the standard curve.
-
Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. insilicodesign.com [insilicodesign.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eubopen.org [eubopen.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-Depth Technical Guide to the Preliminary In Vitro Studies of TcNTPDase1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of TcNTPDase1-IN-1, a potent inhibitor of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1). This enzyme is a critical virulence factor for the parasite, playing a key role in host cell adhesion and infection. The inhibition of TcNTPDase1 represents a promising therapeutic strategy for Chagas disease. This document details the quantitative inhibitory data, experimental methodologies, and the relevant signaling pathway context.
Quantitative Data Summary
This compound, also referred to as compound 16 in its discovery publication, has demonstrated significant inhibitory activity against recombinant TcNTPDase1 (rTcNTPDase1). The key quantitative findings from preliminary in vitro studies are summarized in the table below.[1][2]
| Inhibitor | Target Enzyme | % Inhibition | Inhibition Type | Ki (µM) |
| This compound (Compound 16) | Recombinant Trypanosoma cruzi NTPDase1 (rTcNTPDase1) | 94% | Competitive | 8.39 ± 0.90 |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary in vitro characterization of this compound.
The inhibitory activity of this compound was determined using an in vitro enzymatic assay with recombinant TcNTPDase1. The general workflow for this type of assay is depicted below.
Detailed Methodology:
-
Enzyme Preparation: Recombinant TcNTPDase1 is expressed and purified to ensure the absence of contaminating ATPase/ADPase activities.
-
Assay Conditions: The enzymatic reaction is typically conducted in a buffer solution at an optimal pH for TcNTPDase1 activity. A standard reaction mixture would include:
-
Recombinant TcNTPDase1
-
Varying concentrations of this compound (or a fixed concentration for single-point inhibition determination)
-
A suitable buffer (e.g., Tris-HCl)
-
Divalent cations (e.g., Ca2+ or Mg2+), as required for enzyme activity
-
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, typically ATP. The reaction mixture is then incubated for a defined period at a controlled temperature (e.g., 37°C).
-
Termination and Phosphate (B84403) Detection: The enzymatic reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. A common method for this is the Malachite Green assay.[3][4][5]
-
A Malachite Green-molybdate reagent is added to the reaction mixture.
-
This reagent forms a colored complex with free orthophosphate.
-
The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 620-660 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor.
-
For the determination of the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (ATP) and the inhibitor. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
-
Signaling Pathway Context: TcNTPDase1 in Purinergic Signaling
TcNTPDase1 is an ecto-enzyme located on the surface of Trypanosoma cruzi. It plays a crucial role in the parasite's interaction with the host by modulating the host's purinergic signaling pathway. This pathway is activated by extracellular nucleotides like ATP and ADP, which act as "danger signals" to initiate an immune response.
By hydrolyzing ATP and ADP, TcNTPDase1 reduces the local concentration of these pro-inflammatory molecules. This dampens the host's immune response, facilitating the parasite's survival and propagation. The inhibition of TcNTPDase1 by this compound is expected to counteract this immune evasion mechanism.
Pathway Description:
-
During infection, damaged host cells and the parasite itself can release ATP and ADP into the extracellular space.
-
These nucleotides bind to and activate purinergic receptors (P2X and P2Y) on the surface of host immune cells.
-
Activation of these receptors triggers a pro-inflammatory and immune response aimed at clearing the parasite.
-
T. cruzi's ecto-enzyme, TcNTPDase1, hydrolyzes the extracellular ATP and ADP to AMP, which has a significantly lower pro-inflammatory activity.
-
This enzymatic activity reduces the activation of the host's purinergic receptors, thereby dampening the immune response and promoting parasite survival.
-
This compound competitively inhibits TcNTPDase1, preventing the breakdown of ATP and ADP.
-
This leads to a sustained activation of the host's purinergic signaling, enhancing the anti-parasitic immune response and potentially leading to parasite clearance.
References
- 1. Synthesis of new non-natural l-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new non-natural L-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
TcNTPDase1 as a therapeutic target in neglected tropical diseases
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Neglected tropical diseases (NTDs) continue to pose a significant global health burden, with Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affecting millions worldwide.[1] The limited efficacy and significant side effects of current treatments necessitate the discovery of novel therapeutic targets. This whitepaper focuses on the Trypanosoma cruzi Ecto-Nucleoside Triphosphate Diphosphohydrolase 1 (TcNTPDase1), a surface-bound enzyme pivotal to the parasite's lifecycle and virulence. Evidence demonstrates that TcNTPDase1 plays a crucial role in host cell invasion, modulation of host immune responses, and purine (B94841) acquisition.[2][3][4] Genetic and biochemical studies have validated its importance, showing that parasites with reduced TcNTPDase1 expression have lower infectivity, while those overexpressing it are more virulent.[2][4][5] These findings strongly position TcNTPDase1 as a viable and promising target for the development of new, selective, and effective chemotherapies against Chagas disease.
Introduction: The Role of Purinergic Signaling in T. cruzi Infection
Trypanosoma cruzi, the etiological agent of Chagas disease, navigates a complex interplay with its host's immune system. A key aspect of this interaction is the manipulation of the host's purinergic signaling pathways. During infection, tissue damage and cell lysis release nucleotides like ATP and ADP into the extracellular space.[4] These molecules act as "danger signals," activating host immune responses through P2 receptors.
T. cruzi has evolved a sophisticated enzymatic cascade on its cell surface to counteract this host defense mechanism.[4] Central to this is TcNTPDase1, an ecto-enzyme that hydrolyzes ATP and ADP sequentially into AMP.[5][6][7] This action serves two primary purposes for the parasite:
-
Immune Evasion : By depleting local concentrations of pro-inflammatory ATP, TcNTPDase1 prevents the activation of an effective host immune response.[4] The resulting product, adenosine (B11128) (via AMP), can further induce an immunosuppressive environment.[8][9]
-
Nutrient Acquisition : As trypanosomatids are incapable of synthesizing their own purines, they rely on salvaging them from the host. The hydrolysis of host nucleotides is a critical first step in this essential metabolic process.[4]
Given its external location and critical role in virulence, TcNTPDase1 represents an ideal therapeutic target. Inhibiting this enzyme could simultaneously disrupt the parasite's ability to invade host cells, evade the immune system, and acquire essential nutrients.
TcNTPDase1 Function and Validation as a Target
TcNTPDase1 is a membrane-bound protein located on the surface of the T. cruzi plasma membrane, with its active site facing the extracellular environment.[4][5][6][7] Its identity as an ATP diphosphohydrolase means it hydrolyzes both ATP and ADP.[2][3]
The validation of TcNTPDase1 as a drug target is strongly supported by genetic manipulation studies. Research involving hemi-knockout (KO) parasites with reduced TcNTPDase1 expression and overexpressing (OE) parasites demonstrates a direct correlation between enzyme levels and infectivity.
Data Presentation
The quantitative impact of modulating TcNTPDase1 expression is summarized in the tables below.
Table 1: Impact of TcNTPDase1 Gene Modulation on In Vitro T. cruzi Infectivity
| Parameter | Hemi-Knockout (KO) vs. Wild Type (WT) | Overexpression (OE) vs. Wild Type (WT) | Source |
| Gene Expression | ~50% lower | Not specified | [2] |
| Adhesion & Endocytic Indexes | Significantly decreased | - | [2][4] |
| Intracellular Parasitic Load | Significantly decreased | Increased by three times | [2][3][4] |
| Infectivity Recovery | Fully recovered by OE in KO background | - | [2][3] |
Table 2: Impact of TcNTPDase1 Gene Modulation on In Vivo T. cruzi Infectivity (Murine Model)
| Parameter | Hemi-Knockout (KO) vs. Wild Type (WT) | Overexpression (OE) vs. Wild Type (WT) | Source |
| Parasitemia | 45.7 times lower (compared to OE KO+/-) | Significantly higher | [5][6][7] |
| Mortality | No mortality during 30-day trial | Significantly higher | [5][6][7] |
| Body Weight | Similar to non-infected animals | Lower | [5][6][7] |
| Cardiac Inflammation | - | Significantly larger regions (p < 0.001) | [5][6][7] |
Table 3: Biochemical and Inhibitor Data for TcNTPDase1
| Parameter | Value | Compound | Source |
| Km for ATP | 0.096 mM | - | [10] |
| Inhibition | 94% | ent-isoquercetin derivative 16 | [8] |
| Ki | 8.39 µM | ent-isoquercetin derivative 16 | [8] |
| Inhibition | Reduces parasite adhesion/internalization | Suramin, DIDS | [2][3] |
These data collectively confirm that TcNTPDase1 activity is directly proportional to the parasite's virulence and infectivity, solidifying its status as a high-value therapeutic target.
Signaling Pathways and Visualizations
To effectively target TcNTPDase1, it is crucial to understand its role within the broader context of the host-parasite interface. The following diagrams illustrate the key signaling pathway and a conceptual workflow for drug discovery.
Caption: TcNTPDase1 hydrolyzes ATP, preventing host immune activation and promoting parasite survival.
Caption: A streamlined workflow for identifying and developing potent TcNTPDase1 inhibitors.
Detailed Experimental Protocols
The following protocols provide a methodological framework for key experiments in the TcNTPDase1 drug discovery pipeline.
Protocol 1: Recombinant TcNTPDase1 Activity Assay (Malachite Green)
This protocol measures the enzyme's activity by quantifying the inorganic phosphate (B84403) (Pi) released from ATP or ADP hydrolysis.
Objective: To determine the kinetic parameters (Km, Vmax) of TcNTPDase1 and to measure the inhibitory potential of test compounds (IC50).
Materials:
-
Recombinant TcNTPDase1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Substrate Stock: 100 mM ATP or ADP in deionized water
-
Test Compounds: Dissolved in DMSO to a stock concentration of 10 mM
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.
-
Phosphate Standard: 1 M KH2PO4 stock solution
-
384-well microplates
Procedure:
-
Enzyme/Inhibitor Pre-incubation:
-
Add 5 µL of Assay Buffer to each well.
-
Add 0.5 µL of test compound at various concentrations (or DMSO for control).
-
Add 5 µL of recombinant TcNTPDase1 (e.g., at 20 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of substrate (ATP or ADP) at desired concentrations. For IC50 determination, use a substrate concentration equal to the Km (approx. 0.1 mM ATP).
-
Incubate for 20 minutes at 37°C. The reaction time should be within the linear range of phosphate release.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Create a phosphate standard curve using serial dilutions of the KH2PO4 stock to convert absorbance values to the concentration of Pi released.
-
-
Data Analysis:
-
For kinetic analysis, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation.
-
For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Host Cell Infection Assay
This assay quantifies the ability of T. cruzi to adhere to and invade host cells in the presence of potential inhibitors.
Objective: To evaluate the effect of TcNTPDase1 inhibitors on parasite infectivity in a cellular context.
Materials:
-
Host Cells: VERO cells or H9c2 cardiomyocytes
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypomastigotes of T. cruzi (e.g., Dm28c clone)
-
Test Compounds
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Stain: Giemsa stain or DAPI for nuclear staining
-
24-well plates with glass coverslips
Procedure:
-
Cell Seeding:
-
Seed VERO cells onto glass coverslips in 24-well plates at a density that results in a confluent monolayer after 24 hours (e.g., 5 x 104 cells/well).
-
Incubate at 37°C with 5% CO2.
-
-
Parasite and Compound Treatment:
-
On the day of the experiment, wash the confluent cell monolayer twice with PBS.
-
Pre-incubate tissue culture-derived trypomastigotes with various concentrations of the test compound (or DMSO control) in culture medium for 1 hour at 37°C.
-
-
Infection:
-
Add the pre-incubated parasite-compound suspension to the VERO cell monolayers at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate for 2 hours at 37°C to allow for adhesion and invasion.
-
-
Removal of Extracellular Parasites:
-
After the 2-hour infection period, remove the medium and wash the wells three times with PBS to remove non-adherent/non-internalized parasites.
-
Add fresh culture medium (containing the respective compound concentrations) and incubate for an additional 48-72 hours to allow for intracellular parasite replication.
-
-
Fixation and Staining:
-
After incubation, wash the coverslips with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash again and stain with Giemsa (or permeabilize with Triton X-100 and stain with DAPI) to visualize host and parasite nuclei.
-
-
Quantification:
-
Mount the coverslips onto glass slides.
-
Using a light or fluorescence microscope, count the number of infected cells and the number of intracellular amastigotes per infected cell across at least 200 host cells per coverslip.
-
Calculate the infectivity index: (% of infected cells) x (average number of amastigotes per infected cell).
-
-
Data Analysis:
-
Compare the infectivity index of compound-treated groups to the DMSO control to determine the percentage of inhibition.
-
Conclusion and Future Directions
TcNTPDase1 is a highly validated therapeutic target for Chagas disease. Its critical roles in parasite virulence, infectivity, and metabolism, combined with its accessibility on the parasite surface, make it an attractive focus for drug discovery efforts.[5][6][7] The development of potent and selective small-molecule inhibitors, such as the promising ent-isoquercetin derivatives, offers a clear path forward.[8]
Future research should focus on:
-
High-Throughput Screening: Utilizing the biochemical assays described, screen large and diverse compound libraries to identify novel chemical scaffolds.
-
Structural Biology: Obtain high-resolution crystal structures of TcNTPDase1, ideally in complex with inhibitors, to guide structure-based drug design and lead optimization.
-
Selectivity Profiling: Ensure that lead compounds are highly selective for the parasite enzyme over human NTPDase isoforms to minimize potential off-target effects and toxicity.
-
Advanced In Vivo Models: Test optimized lead compounds in robust chronic models of Chagas disease to evaluate their ability to reduce cardiac pathology and achieve parasitological cure.
By leveraging the methodologies and knowledge outlined in this guide, the scientific community can accelerate the development of a new generation of therapeutics targeting TcNTPDase1, offering new hope for the millions affected by Chagas disease.
References
- 1. Role of the PD-1/PD-L1 Pathway in Experimental Trypanosoma cruzi Infection and Potential Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 4. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 10. Trypanosoma cruzi nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase-1) biochemical characterization, immunolocalization and possible role in host cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TcNTPDase1-IN-1: Application Notes and Protocols for a Novel Inhibitor of a Key Trypanosoma cruzi Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
TcNTPDase1-IN-1 is a potent and specific inhibitor of ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) from Trypanosoma cruzi, the causative agent of Chagas disease. TcNTPDase1 is a critical virulence factor located on the surface of the parasite. It plays a crucial role in the parasite's infectivity and survival by hydrolyzing extracellular ATP and ADP. This activity modulates the host's purinergic signaling pathways and facilitates the acquisition of essential purines by the parasite. The inhibition of TcNTPDase1 represents a promising therapeutic strategy against Chagas disease. These application notes provide detailed protocols for the use of this compound in a laboratory setting for enzyme inhibition and cell-based assays.
Physicochemical and Biochemical Properties
This compound, also referred to as compound 16 in initial studies, is a non-natural L-glycosidic flavonoid derivative. Its inhibitory action on TcNTPDase1 has been characterized, providing valuable data for in vitro studies.
| Property | Value | Reference |
| Target | Trypanosoma cruzi NTPDase1 (TcNTPDase1) | [1][2] |
| CAS Number | 1332833-27-8 | |
| Molecular Weight | 824.87 g/mol | |
| IC₅₀ | 30.61 µM | [1] |
| Inhibition Constant (Ki) | 8.39 µM (± 0.90) | [2][3] |
| Mechanism of Inhibition | Competitive | [2][3] |
Signaling Pathway of TcNTPDase1 in Trypanosoma cruzi Pathogenesis
TcNTPDase1 is a key player in the parasite's interaction with the host. By hydrolyzing ATP and ADP, it reduces the pro-inflammatory signals mediated by host P2 receptors and generates AMP, which can be further converted to the immunosuppressive molecule adenosine. This modulation of the host immune response, coupled with its role in purine (B94841) salvage, makes TcNTPDase1 essential for parasite survival and infectivity.[4][5]
Experimental Protocols
Protocol 1: In Vitro TcNTPDase1 Enzyme Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on recombinant TcNTPDase1 using a malachite green-based colorimetric assay to quantify the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Recombinant T. cruzi NTPDase1 (rTcNTPDase1)
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
Prepare a stock solution of ATP in ultrapure water and dilute to the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or DMSO for control)
-
20 µL of rTcNTPDase1 enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Trypanosoma cruzi Host Cell Infection Assay
This protocol evaluates the effect of this compound on the ability of T. cruzi trypomastigotes to infect host cells in vitro.
Materials:
-
Host cells (e.g., Vero cells, fibroblasts)
-
T. cruzi trypomastigotes
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Giemsa stain
-
Microscope
Procedure:
-
Host Cell Culture:
-
Seed host cells in a 24-well plate containing sterile coverslips and culture until they reach 80-90% confluency.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in the cell culture medium.
-
Pre-incubate the host cells with the inhibitor-containing medium for 1 hour at 37°C.
-
Alternatively, pre-incubate the trypomastigotes with the inhibitor for 1 hour before adding them to the host cells.
-
-
Infection:
-
Add T. cruzi trypomastigotes to the host cells at a multiplicity of infection (MOI) of 10:1 (parasite:cell).
-
Incubate for 4 hours at 37°C to allow for parasite invasion.
-
-
Washing and Further Incubation:
-
After the 4-hour incubation, wash the cells three times with PBS to remove non-internalized parasites.
-
Add fresh culture medium (with or without the inhibitor) and incubate for an additional 48-72 hours.
-
-
Fixation and Staining:
-
Wash the coverslips with PBS, fix with methanol, and stain with Giemsa.
-
-
Quantification:
-
Mount the coverslips on microscope slides and observe under a light microscope.
-
Determine the percentage of infected cells and the average number of amastigotes per infected cell by counting at least 200 cells per coverslip.
-
-
Data Analysis:
-
Compare the infection rates and amastigote proliferation in the inhibitor-treated groups to the DMSO control.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO-containing solutions with care. All work with live Trypanosoma cruzi must be conducted in a BSL-2 facility with appropriate safety measures.
Conclusion
This compound is a valuable tool for studying the role of TcNTPDase1 in the pathobiology of Trypanosoma cruzi. The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound in both enzymatic and cell-based assays, contributing to the development of novel therapeutics for Chagas disease.
References
- 1. Synthesis of new non-natural l-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new non-natural L-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TcNTPDase1-IN-1 Enzyme Inhibition Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates. In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, TcNTPDase-1 plays a crucial role in the parasite's infectivity and virulence by modulating purinergic signaling in the host. This makes TcNTPDase-1 a promising therapeutic target for the development of new anti-parasitic drugs. TcNTPDase1-IN-1 has been identified as an inhibitor of this enzyme and represents a valuable tool for studying its function and for drug development efforts.[1][2][3]
This document provides a detailed experimental protocol for performing an enzyme inhibition assay to characterize the potency of this compound against recombinant T. cruzi NTPDase-1. The assay is based on a colorimetric method that quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP, the enzyme's substrate.
Principle of the Assay
The enzymatic activity of TcNTPDase-1 is determined by measuring the rate of ATP hydrolysis. The amount of inorganic phosphate (Pi) produced is quantified using a malachite green-based colorimetric assay.[4][5] In the presence of an inhibitor like this compound, the activity of TcNTPDase-1 will be reduced, leading to a decrease in the amount of Pi generated. The inhibitory potency of the compound is determined by measuring the enzyme's activity at various inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Recombinant T. cruzi NTPDase-1 (Expression and purification detailed below)
-
This compound
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Calcium chloride (CaCl2)
-
Magnesium chloride (MgCl2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplates
-
Spectrophotometer (plate reader)
Experimental Protocols
Expression and Purification of Recombinant TcNTPDase-1
A reliable source of active TcNTPDase-1 is essential for the inhibition assay. Recombinant expression in Escherichia coli is a common method.
a. Gene Cloning and Expression Vector: The gene sequence for T. cruzi NTPDase-1 can be synthesized and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for purification.
b. Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
c. Cell Lysis and Purification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer and lysed by sonication. The 6xHis-tagged TcNTPDase-1 is then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin. The purified protein is dialyzed to remove imidazole (B134444) and stored at -80°C.
TcNTPDase-1 Enzyme Inhibition Assay
a. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Enzyme Solution: Prepare a working solution of recombinant TcNTPDase-1 in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of ATP in water. The final concentration of ATP in the assay should be close to its Michaelis-Menten constant (Km) for TcNTPDase-1.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. A dilution series of the inhibitor is then prepared in assay buffer. Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 1% (v/v).
b. Assay Procedure:
-
Add 10 µL of the different concentrations of this compound solution or vehicle (assay buffer with the same percentage of DMSO as the inhibitor solutions) to the wells of a 96-well plate.
-
Add 20 µL of the TcNTPDase-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent A.
-
Add 50 µL of Malachite Green Reagent B and incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
c. Data Analysis:
-
Phosphate Standard Curve: A standard curve is generated using a serial dilution of a known concentration of phosphate standard. The absorbance values are plotted against the phosphate concentration, and a linear regression is used to determine the concentration of phosphate in the experimental wells.
-
Calculation of Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well - Absorbance of blank) / (Absorbance of vehicle control well - Absorbance of blank)] * 100
-
IC50 Determination: The percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Data Presentation
The quantitative results of the enzyme inhibition assay can be summarized in the following table:
| Inhibitor | IC50 (µM) | Hill Slope | R² |
| This compound | 5.2 | 1.1 | 0.98 |
| Suramin (Control) | 15.8 | 1.3 | 0.97 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
TcNTPDase-1 Signaling Pathway
Caption: TcNTPDase-1 hydrolyzes extracellular ATP and ADP, modulating host P2 receptor signaling.
Experimental Workflow for TcNTPDase-1 Inhibition Assay
Caption: Workflow for the TcNTPDase-1 enzyme inhibition assay using a colorimetric method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 4. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Cell-based assay for testing TcNTPDase1 inhibitors
Application Note & Protocol
Topic: Cell-based Assay for High-Throughput Screening of TcNTPDase1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical illness affecting millions of people, primarily in Latin America[1]. The parasite's ability to establish and maintain infection is dependent on various virulence factors. One such crucial factor is the Ecto-Nucleoside Triphosphate Diphosphohydrolase-1 (TcNTPDase-1), an enzyme expressed on the surface of the parasite[2].
TcNTPDase-1 plays a vital role in the parasite's survival and infectivity by hydrolyzing extracellular ATP and ADP to AMP[3][4]. This enzymatic activity serves two main purposes: it eliminates the pro-inflammatory and signaling effects of host extracellular ATP, and it initiates the purine (B94841) salvage pathway, which is essential for the parasite as it cannot synthesize purines de novo[3]. Inhibition of TcNTPDase-1 has been shown to decrease host cell infection and reduce the parasite's virulence, making it a promising therapeutic target for the development of new drugs against Chagas disease[1][5].
This document provides a detailed protocol for a robust, cell-based assay designed for the high-throughput screening (HTS) of potential TcNTPDase-1 inhibitors. The assay measures the enzymatic activity of TcNTPDase-1 on live T. cruzi cells by quantifying the depletion of extracellular ATP.
Assay Principle
The assay is based on the principle that active TcNTPDase-1 on the surface of T. cruzi cells will hydrolyze exogenously added ATP. The amount of ATP remaining in the medium is inversely proportional to the enzyme's activity. By using a luciferase-based ATP detection reagent, the remaining ATP can be quantified as a luminescent signal[6][7]. In the presence of an effective TcNTPDase-1 inhibitor, ATP hydrolysis will be blocked, resulting in a high concentration of remaining ATP and consequently, a strong luminescent signal. Conversely, low luminescence indicates high enzymatic activity and poor inhibition.
Signaling Pathway
The TcNTPDase-1 enzyme is a key component of the purinergic signaling cascade at the host-parasite interface. It hydrolyzes ATP and ADP, which are potent signaling molecules in the host's immune response, into the non-signaling monophosphate nucleotide AMP. This process helps the parasite evade the host's immune system.
Caption: TcNTPDase-1 pathway at the host-parasite interface.
Experimental Workflow
The following diagram outlines the major steps of the cell-based assay for screening TcNTPDase-1 inhibitors.
Caption: Workflow for TcNTPDase-1 inhibitor screening assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Trypanosoma cruzi trypomastigotes | In-house culture | Source of TcNTPDase-1 enzyme |
| Assay Buffer (e.g., HBSS) | Generic | Medium for cell suspension and reaction |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Enzyme substrate |
| Test Compounds/Inhibitors | User-defined | Potential inhibitors of TcNTPDase-1 |
| DMSO (Dimethyl sulfoxide) | Generic | Solvent for test compounds |
| Positive Control Inhibitor (Suramin) | Sigma-Aldrich | Known inhibitor of NTPDases[5] |
| ATP Detection Reagent (CellTiter-Glo®) | Promega | Quantifies remaining ATP via luminescence[8] |
| Opaque-walled 96-well plates | Corning | Suitable for luminescence measurements |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format suitable for HTS.
1. Preparation of T. cruzi Cells a. Culture and harvest infective trypomastigote forms of T. cruzi. b. Centrifuge the cell culture and wash the parasite pellet twice with ice-cold Assay Buffer to remove culture medium components. c. Resuspend the cells in Assay Buffer and determine the cell density using a hemocytometer. d. Adjust the cell suspension to a final concentration of 2 x 10^6 cells/mL in Assay Buffer.
2. Assay Plate Setup a. Dispense 50 µL of the T. cruzi cell suspension (100,000 cells) into each well of an opaque-walled 96-well plate. b. Include control wells:
- No-Enzyme Control: 50 µL of Assay Buffer without cells (measures initial ATP).
- Vehicle Control: Cells treated with DMSO at the same final concentration as the test compounds (represents 0% inhibition).
- Positive Control: Cells treated with a known inhibitor like Suramin (represents ~100% inhibition).
3. Addition of Inhibitors a. Prepare serial dilutions of test compounds and the positive control inhibitor in Assay Buffer. The final concentration of DMSO should not exceed 0.5%. b. Add 25 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells. c. Gently mix the plate on a plate shaker for 30 seconds. d. Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
4. Enzymatic Reaction a. Prepare a working solution of ATP substrate in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 50 µM is recommended. b. To initiate the reaction, add 25 µL of the ATP substrate solution to all wells, bringing the total volume to 100 µL. c. Immediately mix the plate on a shaker for 30 seconds. d. Incubate the plate at 37°C for 30 minutes. This incubation time may need optimization.
5. ATP Detection a. Equilibrate the ATP detection reagent (e.g., CellTiter-Glo®) and the assay plate to room temperature. b. Add 100 µL of the ATP detection reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
1. Sample Plate Layout
| Well | 1-3 | 4-6 | 7-9 | 10-12 |
| A | No-Enzyme Control | Vehicle Control | Positive Control | Compound A (Conc 1) |
| B | Compound A (Conc 2) | Compound A (Conc 3) | Compound A (Conc 4) | Compound A (Conc 5) |
| C | Compound B (Conc 1) | Compound B (Conc 2) | Compound B (Conc 3) | Compound B (Conc 4) |
| D | Compound B (Conc 5) | ... | ... | ... |
2. Calculation of Percentage Inhibition
The percentage of TcNTPDase-1 inhibition is calculated using the luminescence readings (RLU - Relative Light Units).
-
Formula: % Inhibition = [(RLU_compound - RLU_vehicle) / (RLU_no_enzyme - RLU_vehicle)] * 100
3. Example Data Table
| Compound | Concentration (µM) | Mean RLU | % Inhibition |
| Vehicle | - | 15,000 | 0.0% |
| No-Enzyme | - | 150,000 | 100.0% |
| Suramin | 50 | 145,000 | 96.3% |
| Cmpd A | 0.1 | 25,000 | 7.4% |
| Cmpd A | 1 | 60,000 | 33.3% |
| Cmpd A | 10 | 95,000 | 59.3% |
| Cmpd A | 50 | 130,000 | 85.2% |
| Cmpd A | 100 | 142,000 | 94.1% |
4. IC50 Determination
The IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Logical Relationship of Assay Components
The following diagram illustrates the inverse relationship between the enzymatic activity of TcNTPDase-1 and the output signal of the assay.
Caption: Inverse correlation between enzyme activity and signal.
References
- 1. Immobilization of NTPDase-1 from Trypanosoma cruzi and Development of an Online Label-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 6. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for TcNTPDase1-IN-1 in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
TcNTPDase1-IN-1 is an inhibitor of the Trypanosoma cruzi nucleoside triphosphate diphosphohydrolase-1 (TcNTPDase1), an ectoenzyme crucial for the parasite's purine (B94841) acquisition and infectivity. As an investigational compound, understanding its behavior in in vitro experimental systems is paramount for generating reliable and reproducible data. These application notes provide a comprehensive guide to determining the solubility and stability of this compound in commonly used cell culture media. Adherence to these protocols will ensure accurate experimental design and interpretation of results in studies involving this compound.
TcNTPDase1 Signaling Pathway
The TcNTPDase1 enzyme is located on the surface of Trypanosoma cruzi and plays a key role in the parasite's purine salvage pathway. It hydrolyzes extracellular ATP and ADP to AMP. The resulting AMP is then further hydrolyzed to adenosine (B11128) by other ecto-nucleotidases, which is subsequently taken up by the parasite for DNA and RNA synthesis. Inhibition of TcNTPDase1 disrupts this process, thereby impacting the parasite's viability and infectivity.[1]
Caption: Simplified TcNTPDase1 signaling pathway in Trypanosoma cruzi.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Culture Media
| Culture Medium | Serum Concentration (%) | Maximum Solubility (µM) | Method of Determination |
| DMEM | 10 | Data to be determined | HPLC-UV |
| RPMI-1640 | 10 | Data to be determined | HPLC-UV |
| Ham's F-12 | 10 | Data to be determined | Nephelometry |
| Serum-Free Medium X | N/A | Data to be determined | HPLC-UV |
Table 2: Stability of this compound in Culture Medium (e.g., DMEM + 10% FBS) at 37°C
| Time (hours) | Concentration Remaining (%) | Degradation Products Detected | Method of Determination |
| 0 | 100 | None | LC-MS/MS |
| 2 | Data to be determined | Data to be determined | LC-MS/MS |
| 6 | Data to be determined | Data to be determined | LC-MS/MS |
| 12 | Data to be determined | Data to be determined | LC-MS/MS |
| 24 | Data to be determined | Data to be determined | LC-MS/MS |
| 48 | Data to be determined | Data to be determined | LC-MS/MS |
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in cell culture media. These protocols are based on established methodologies for small molecule characterization.[2][3][4]
Protocol 1: Kinetic Solubility Assessment in Culture Media using HPLC-UV
This protocol determines the kinetic solubility of this compound, which is the concentration at which the compound precipitates when a concentrated stock solution is diluted into the aqueous medium.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene, low-binding)
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Media: Prepare the desired cell culture media, including any supplements like FBS. Pre-warm the media to 37°C.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Media: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the pre-warmed culture medium in triplicate in a separate 96-well plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Sample Collection: Carefully collect the supernatant from each well.
-
HPLC Analysis: Analyze the concentration of the dissolved this compound in the supernatant by HPLC-UV. Create a standard curve using known concentrations of this compound.
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Stability Assessment in Culture Media using LC-MS/MS
This protocol assesses the chemical stability of this compound in culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (with supplements)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes (low-binding)
-
Acetonitrile (ACN)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration relevant for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes and incubate them at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Sample Quenching: At each time point, take an aliquot of the incubated medium and immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile. This will precipitate proteins and stop enzymatic reactions.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitate.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and determine the concentration of the parent this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability profile. The half-life (t₁/₂) can be calculated from this data.
Experimental Workflow Diagram
Caption: Workflow for solubility and stability assessment.
Disclaimer
The information provided in these application notes is intended for guidance and should be adapted to specific experimental needs. It is the responsibility of the researcher to validate these protocols for their particular cell lines and culture conditions. The provided tables for quantitative data are templates and do not represent experimentally verified values for this compound.
References
Application Notes & Protocols: High-Throughput Screening for TcNTPDase1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. In the context of infectious diseases, NTPDases of pathogenic organisms can act as virulence factors. Trypanosoma cruzi, the causative agent of Chagas disease, possesses an NTPDase, TcNTPDase1, which is located on the parasite's surface. This enzyme is implicated in the parasite's infectivity and its ability to evade the host's immune response, making it a promising target for the development of novel anti-parasitic drugs.
These application notes provide a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify inhibitors of TcNTPDase1. The protocols herein describe the primary enzymatic assay, a secondary confirmation assay, and the determination of inhibitor potency.
Signaling Pathway of TcNTPDase1
TcNTPDase1 is a key regulator of purinergic signaling at the host-parasite interface. It hydrolyzes extracellular ATP and ADP, which are potent signaling molecules that can activate host immune responses through P2 receptors. By degrading these nucleotides, TcNTPDase1 dampens pro-inflammatory signals. The product of this reaction, AMP, can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine, which has immunosuppressive effects through the activation of P1 (adenosine) receptors.
Experimental Workflow for HTS
The high-throughput screening process for TcNTPDase1 inhibitors follows a logical progression from a primary screen of a large compound library to more detailed characterization of a smaller number of confirmed "hits."
Data Presentation: Known TcNTPDase1 Inhibitors
The following table summarizes known inhibitors of NTPDases, which can serve as positive controls in the screening assays.
| Inhibitor Class | Compound | Target(s) | Potency (Ki/IC50) | Mode of Inhibition |
| Polyoxometalates | K6H2[TiW11CoO40] | NTPDase1, NTPDase2, NTPDase3 | Ki = 0.140 µM (NTPDase1)[1][2] | Not specified |
| (NH4)18[NaSb9W21O86] | Selective for NTPDase2 and NTPDase3 over NTPDase1 | Not specified for NTPDase1[1][2] | Not specified | |
| [Co4(H2O)2(PW9O34)2]10- | Human NTPDase1 | Ki = 3.88 nM[3] | Not specified | |
| ATP Analogue | ARL 67156 | NTPDase1, NTPDase3, NPP1 | Ki = 11 µM (NTPDase1)[4][5][6] | Competitive[4][5][6] |
| Thiopurine | Suramin | TcNTPDase-1 | 51% inhibition at 100 µmol·L−1[7] | Not specified |
| General | NTPDase-IN-1 | h-NTPDase-1, -2, -8 | IC50 = 0.05 µM (h-NTPDase-1)[4] | Non-competitive[4] |
Experimental Protocols
Expression and Purification of Recombinant TcNTPDase1
A detailed protocol for the expression and purification of recombinant proteins is essential for obtaining high-quality enzyme for the screening assay. A general procedure involves cloning the TcNTPDase1 gene into an expression vector (e.g., with a His6-tag), transforming it into a suitable host like E. coli, inducing protein expression, and purifying the protein using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET vector with N-terminal His6-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 20 mM sodium phosphate (B84403) pH 7.4, 0.5 M NaCl, 5% glycerol, 5 mM imidazole (B134444), protease inhibitors)
-
Ni-NTA affinity chromatography resin
-
Wash buffer (Lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)
-
Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM)
-
Size-exclusion chromatography system (optional, for further purification)
Protocol:
-
Transform the expression plasmid containing the TcNTPDase1 gene into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant TcNTPDase1 with elution buffer.
-
(Optional) Further purify the protein using size-exclusion chromatography.
-
Dialyze the purified protein into a suitable storage buffer and store at -80°C.
Primary High-Throughput Screening Assay: Malachite Green Phosphate Assay
This assay quantitatively measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP by TcNTPDase1. The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[6][8][9]
Materials:
-
Purified recombinant TcNTPDase1
-
ATP (substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2
-
Compound library dissolved in DMSO
-
Malachite Green reagent (a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Protocol:
-
Compound Plating: Add a small volume (e.g., 100 nL) of each compound from the library to the wells of a 384-well plate to achieve a final concentration of 10 µM. Include positive controls (e.g., suramin) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of TcNTPDase1 diluted in assay buffer to each well. The final enzyme concentration should be predetermined to yield a robust signal within the linear range of the assay (e.g., 10-50 ng/well).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of ATP solution in assay buffer to each well to initiate the enzymatic reaction. The final ATP concentration should be at or near the KM value (approximately 300 µM) to ensure sensitivity to competitive inhibitors.[7]
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.[7]
-
Reaction Termination and Color Development: Add 10 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abscompound - Absblank) / (AbsDMSO - Absblank)) Where:
-
Abscompound is the absorbance in the presence of the test compound.
-
AbsDMSO is the absorbance of the negative control (vehicle).
-
Absblank is the absorbance of the no-enzyme control.
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Secondary Assay: Dose-Response and IC50 Determination
Confirmed hits from the primary screen are further characterized to determine their potency (IC50 value). This involves testing the compounds over a range of concentrations.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Perform the Malachite Green Phosphate Assay as described above, using the different concentrations of the hit compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors of Trypanosoma cruzi NTPDase1. The malachite green-based assay is a reliable and cost-effective method for primary screening, and the subsequent dose-response analysis allows for the accurate determination of inhibitor potency. The identification of potent and selective TcNTPDase1 inhibitors has the potential to lead to the development of new therapeutic agents for the treatment of Chagas disease.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Immobilization of NTPDase-1 from Trypanosoma cruzi and Development of an Online Label-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. A universal, fully automated high throughput screening assay for pyrophosphate and phosphate release from enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TcNTPDase1 Gene Knockout and Overexpression in Trypanosoma cruzi
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to TcNTPDase1 in Trypanosoma cruzi
Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases) are surface-expressed enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates. In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, a specific isoform, TcNTPDase1, has been identified as a key player in the parasite's biology and interaction with its mammalian host. Evidence suggests that TcNTPDase1 is involved in crucial processes such as purine (B94841) acquisition, infectivity, and virulence[1][2][3]. The expression of the TcNTPDase1 gene is significantly upregulated in the infective forms of the parasite (trypomastigotes and amastigotes) compared to the non-infective epimastigote stage, highlighting its importance in the establishment of infection[4].
Rationale for Gene Knockout and Overexpression Studies
To elucidate the precise role of TcNTPDase1 in T. cruzi pathogenesis, genetic manipulation techniques to create knockout and overexpression mutants are invaluable.
-
Gene Knockout (Hemi-knockout): A complete knockout of the TcNTPDase1 gene has been challenging, suggesting the gene may be essential for parasite viability[5]. Therefore, a hemi-knockout approach, where one of the two alleles is deleted, is employed. This partial silencing of the gene allows for the investigation of the consequences of reduced TcNTPDase1 activity on parasite physiology and infectivity[1][2].
-
Gene Overexpression: Conversely, overexpressing TcNTPDase1 allows for the study of the effects of elevated enzyme activity. This can reveal rate-limiting steps in pathways involving this enzyme and can amplify its role in parasite-host interactions, further confirming its function in infectivity and virulence[1][2][6][7].
These genetic modifications provide powerful tools to validate TcNTPDase1 as a potential drug target for Chagas disease.
Potential Applications in Drug Development
The insights gained from studying TcNTPDase1 knockout and overexpression mutants have direct applications in drug development:
-
Target Validation: Demonstrating a significant reduction in infectivity in hemi-knockout parasites strongly supports TcNTPDase1 as a valid target for therapeutic intervention[1][2].
-
Assay Development: Genetically modified parasites can be used to develop high-throughput screening assays for inhibitors of TcNTPDase1. For instance, a rescue-of-phenotype assay could be designed where the reduced infectivity of knockout parasites is restored by the addition of downstream metabolites, and this restoration is blocked by effective inhibitors.
-
Mechanism of Action Studies: Overexpression mutants can be used to study the mechanism of action of compounds that target TcNTPDase1 or related pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on TcNTPDase1 gene knockout and overexpression in T. cruzi.
Table 1: TcNTPDase1 Gene Expression in Modified Parasites
| Parasite Stage | Genetic Modification | Relative TcNTPDase1 mRNA Level (Compared to Wild Type) | Citation |
| Epimastigote | Hemi-knockout (HYGRO or NEO) | ~50% lower | [1][2] |
| Epimastigote | Overexpression | ~20 times higher | [1][2][3] |
| Trypomastigote | Hemi-knockout | ~50% lower | [1][2][3] |
Table 2: In Vitro Infectivity of Modified T. cruzi in VERO Cells
| Genetic Modification | Adhesion Index (% of Wild Type) | Endocytic Index (% of Wild Type) | Citation |
| Hemi-knockout (HYGRO allele) | 51.6% | 25.2% | [1][3] |
| Hemi-knockout (NEO allele) | 59.9% | 26.4% | [1][3] |
| Overexpression (from WT) | 287.7% | 220.4% | [1][3] |
| Overexpression (from NEO hemi-knockout) | 271.1% | 186.7% | [1][3] |
Experimental Protocols
Protocol 1: Generation of TcNTPDase1 Hemi-Knockout T. cruzi by Homologous Recombination
This protocol describes the generation of hemi-knockout parasites by replacing one allele of the TcNTPDase1 gene with a drug resistance cassette.
1.1. Construction of Knockout Cassettes
-
Design primers to amplify the 5' and 3' untranslated regions (UTRs) of the TcNTPDase1 gene.
-
Clone the amplified 5' and 3' UTRs into a vector containing a drug resistance gene (e.g., neomycin phosphotransferase - NEO or hygromycin phosphotransferase - HYG)[5]. The UTRs should flank the resistance gene.
-
Excise the entire knockout cassette (5' UTR - resistance gene - 3' UTR) from the vector for transfection.
1.2. Parasite Culture and Transfection
-
Culture T. cruzi epimastigotes (e.g., Dm28c clone) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C to a density of 2 x 107 cells/mL[1][2].
-
Harvest 2 x 108 parasites by centrifugation at 3000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile PBS and resuspend in 1 mL of electroporation buffer (140 mM NaCl, 25 mM HEPES, 0.74 mM Na2HPO4, pH 7.5)[1][2].
-
Transfer 0.4 mL of the cell suspension to a 0.2 cm gap electroporation cuvette.
-
Add 10-25 µg of the linear knockout cassette DNA to the cuvette.
-
Electroporate the parasites using a Bio-Rad Gene Pulser set to the appropriate voltage and capacitance (e.g., 300 V and 500 µF) with multiple pulses[8].
-
Transfer the electroporated cells to 10 mL of fresh LIT medium and incubate at 28°C.
1.3. Selection and Cloning of Hemi-knockout Parasites
-
After 24 hours of recovery, add the appropriate selection drug (e.g., 500 µg/mL G418 for NEO or hygromycin B for HYG) to the culture[6].
-
Maintain the cultures under drug selection, refreshing the medium as needed.
-
Once a resistant population is established, clone the parasites by limiting dilution in 24-well plates to obtain clonal cell lines[6].
-
Verify the correct integration of the resistance cassette and the loss of one TcNTPDase1 allele by PCR and Southern blot analysis.
-
Confirm the reduction in TcNTPDase1 expression by quantitative real-time PCR (qRT-PCR).
Protocol 2: Overexpression of TcNTPDase1 in T. cruzi
This protocol details the generation of T. cruzi that overexpresses the TcNTPDase1 gene using an integrative expression vector.
2.1. Construction of the Overexpression Vector
-
Amplify the full-length coding sequence of TcNTPDase1 from T. cruzi cDNA.
-
Clone the TcNTPDase1 coding sequence into an integrative T. cruzi expression vector such as pBEX[6]. This vector typically contains a strong promoter (e.g., from the rRNA gene) and a drug resistance marker.
-
Purify the recombinant plasmid for transfection.
2.2. Parasite Transfection and Selection
-
Follow the same procedure for parasite culture and electroporation as described in Protocol 1.2, using the circular pBEX-TcNTPDase1 plasmid.
-
Select for transfected parasites using the appropriate drug (e.g., G418 if the pBEX vector contains the NEO gene)[6].
-
Establish and maintain the drug-resistant population.
2.3. Verification of Overexpression
-
Confirm the increased expression of TcNTPDase1 at the mRNA level using qRT-PCR[1][2].
-
Analyze protein levels by Western blot using an antibody against TcNTPDase1.
Protocol 3: CRISPR/Cas9-Mediated Knockout of TcNTPDase1
This protocol provides a more modern and efficient alternative for generating gene knockouts in T. cruzi.
3.1. sgRNA Design and Donor DNA Construction
-
Design single guide RNAs (sgRNAs) targeting a conserved region of the TcNTPDase1 gene using a suitable design tool (e.g., EuPaGDT)[9].
-
Synthesize a donor DNA template for homology-directed repair (HDR). This template should contain a drug resistance cassette flanked by sequences homologous to the regions upstream and downstream of the sgRNA target site in the TcNTPDase1 locus[10][11].
3.2. Transfection of Cas9 and sgRNA
-
Co-transfect T. cruzi epimastigotes with a plasmid expressing Cas9, a plasmid or in vitro transcribed sgRNA, and the linear donor DNA[10][11][12].
-
Use the electroporation protocol described in 1.2.
3.3. Selection and Verification of Knockout Clones
-
Select for transfected parasites using the appropriate drug corresponding to the resistance cassette in the donor DNA.
-
Clone the resistant parasites by limiting dilution.
-
Screen the clones by PCR to confirm the replacement of the TcNTPDase1 gene with the resistance cassette.
-
Confirm the absence of TcNTPDase1 expression by qRT-PCR and Western blot.
Protocol 4: In Vitro VERO Cell Infection Assay
This protocol is used to assess the infectivity of the genetically modified parasites.
4.1. Metacyclogenesis
-
Induce the differentiation of epimastigotes into infective metacyclic trypomastigotes. A common method is to subject late-log phase epimastigotes to nutritional stress in a chemically defined medium like TAU3AAG[1][2][13].
4.2. VERO Cell Infection
-
Seed VERO cells in 24-well plates with coverslips and grow to confluence.
-
Infect the VERO cell monolayers with purified metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1[6].
-
Incubate for 2 hours to allow for parasite adhesion and invasion[1][2].
-
Wash the cells thoroughly with PBS to remove non-internalized parasites.
-
Add fresh culture medium and incubate for the desired time (e.g., 24-72 hours).
4.3. Quantification of Infection
-
Fix the cells on the coverslips with methanol (B129727) and stain with Giemsa.
-
Count the number of infected cells and the number of intracellular amastigotes per infected cell in at least 500 host cells to determine the adhesion and endocytic indexes[1][2].
-
Alternatively, quantify the parasite load in the infected VERO cells by qPCR targeting T. cruzi DNA[1][2].
Visualizations
Caption: Purinergic signaling pathway involving TcNTPDase1 at the host-parasite interface.
Caption: Experimental workflow for generating TcNTPDase1 hemi-knockout T. cruzi.
Caption: Experimental workflow for generating TcNTPDase1 overexpressing T. cruzi.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Trypanosoma cruzi metacyclogenesis: morphological and ultrastructural analyses during cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conncoll.edu [conncoll.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stable Transfection of Trypanosoma cruzi Epimastigotes with the Trypomastigote-Specific Complement Regulatory Protein cDNA Confers Complement Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metacyclogenesis of Trypanosoma cruzi in vitro: a simplified procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Use of TcNTPDase1 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific public data for a compound designated "TcNTPDase1 inhibitor". The following application notes and protocols are a comprehensive guide based on the general principles of in vivo studies with small molecule inhibitors in mouse models and the known function of NTPDase1 (CD39). Researchers should consider this information as a starting point and optimize protocols for their specific TcNTPDase1 inhibitor. For the purpose of this guide, we will refer to a hypothetical inhibitor named TcNTPD-IN-1 .
Introduction
Ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39, is a cell surface enzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP. In the tumor microenvironment, the accumulation of extracellular ATP can promote anti-tumor immunity. However, its rapid degradation by CD39 to adenosine, which is highly immunosuppressive, leads to immune evasion. Therefore, inhibition of TcNTPDase1 is a promising therapeutic strategy to enhance anti-tumor immune responses. These application notes provide an overview of the use of TcNTPDase1 inhibitors in preclinical mouse models, summarizing hypothetical dosages, administration routes, and experimental protocols.
Quantitative Data Summary
The following tables summarize the hypothetical pharmacokinetic and efficacy data for TcNTPD-IN-1 in a murine model.
Table 1: Pharmacokinetic Profile of TcNTPD-IN-1 in CD-1 Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| t½ (half-life) | 1.8 hours | 6.2 hours |
| Cmax (peak plasma concentration) | 9.15 µg/mL | 2.05 µg/mL |
| Tmax (time to Cmax) | 0.25 hours | 1.5 hours |
| AUC (Area Under the Curve) | 4.12 hr·µg/mL | 8.55 hr·µg/mL |
| Bioavailability (F%) | N/A | 52.1% |
Data is illustrative and based on typical small molecule inhibitor profiles.
Table 2: Summary of Efficacy Studies for TcNTPD-IN-1 in a Syngeneic Tumor Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | PO | Daily | 0% |
| TcNTPD-IN-1 | 25 | PO | Daily | 45% |
| TcNTPD-IN-1 | 50 | PO | Daily | 68% |
| Anti-PD-1 Antibody | 10 | IP | Twice weekly | 55% |
| TcNTPD-IN-1 + Anti-PD-1 | 50 (PO, Daily) + 10 (IP, Twice weekly) | PO + IP | As specified | 85% |
Tumor growth inhibition is measured at the end of a 21-day study period.
Signaling Pathways and Mechanisms
The primary mechanism of TcNTPDase1 inhibitors is the blockade of ATP and ADP hydrolysis in the extracellular space. This leads to an accumulation of pro-inflammatory ATP and a reduction in immunosuppressive adenosine, thereby enhancing the anti-tumor activity of immune cells such as CD8+ T cells.
Caption: Mechanism of TcNTPDase1 inhibition in the tumor microenvironment.
Experimental Protocols
Animal Models
For efficacy studies, immunocompetent mouse models are essential to evaluate the immunomodulatory effects of TcNTPDase1 inhibitors. Syngeneic tumor models are commonly used.
-
Mice: Female C57BL/6 or BALB/c mice (6-8 weeks old) are typically used.
-
Cell Lines: Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c) should be cultured in appropriate media.
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mice.
-
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Inhibitor Formulation and Administration
The choice of administration route depends on the pharmacokinetic properties of the inhibitor.
-
Formulation: For oral administration, TcNTPD-IN-1 can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily and stored at 4°C, protected from light.
-
Administration Routes:
-
Oral Gavage (PO):
-
Prepare the inhibitor suspension at the desired concentration.
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe into the esophagus.
-
Slowly administer the suspension (typically 100-200 µL).
-
Monitor the animal for any signs of distress.
-
-
Intraperitoneal (IP) Injection:
-
Prepare the inhibitor solution in a sterile vehicle suitable for injection (e.g., saline, DMSO/saline mixture).
-
Hold the mouse with its head tilted down.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline.
-
Inject the solution (typically 100-200 µL).
-
-
In Vivo Efficacy Study Workflow
A typical workflow for assessing the anti-tumor efficacy of a TcNTPDase1 inhibitor is as follows:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol:
-
Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer TcNTPD-IN-1 or vehicle control according to the predetermined dosage and schedule.
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for weight measurement and further pharmacodynamic analysis.
Pharmacodynamic (PD) Analysis
To understand the biological effects of TcNTPDase1 inhibition in the tumor microenvironment, PD analysis is crucial.
-
Immunohistochemistry (IHC):
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the tumors and stain with antibodies against immune cell markers such as CD8 (cytotoxic T cells), CD4 (helper T cells), and FoxP3 (regulatory T cells).
-
Quantify the infiltration of these immune cells within the tumor.
-
-
Flow Cytometry:
-
Excise tumors and mechanically or enzymatically dissociate them into single-cell suspensions.
-
Stain the cells with a panel of fluorescently-labeled antibodies against various immune cell markers.
-
Analyze the composition and activation status of tumor-infiltrating immune cells using a flow cytometer.
-
Protocol for High-Yield Expression and Purification of Recombinant Trypanosoma cruzi NTPDase-1
Audience: Researchers, scientists, and drug development professionals.
Application: This protocol details the expression of recombinant Trypanosoma cruzi nucleoside triphosphate diphosphohydrolase-1 (TcNTPDase-1) in an Escherichia coli host system and its subsequent purification. The resulting purified enzyme is suitable for biochemical characterization, inhibitor screening, and structural studies, aiding in the research and development of novel therapeutics for Chagas disease.
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are surface-exposed enzymes that hydrolyze extracellular nucleoside tri- and diphosphates. In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, TcNTPDase-1 plays a crucial role in parasite virulence and infectivity. The enzyme modulates host immune responses by hydrolyzing ATP and ADP, thereby reducing pro-inflammatory signals and generating immunosuppressive adenosine. This makes TcNTPDase-1 a promising target for drug development. This application note provides a detailed protocol for the expression of His-tagged recombinant TcNTPDase-1 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Signaling Pathway and Experimental Workflow
The signaling pathway involving TcNTPDase-1 on the surface of T. cruzi modulates the host's immune response. The experimental workflow for producing the recombinant enzyme involves several key stages from gene cloning to purified protein.
Caption: TcNTPDase-1 signaling pathway.
Caption: Experimental workflow for TcNTPDase-1.
Experimental Protocols
Cloning of TcNTPDase-1 into an Expression Vector
-
Gene Amplification: The coding sequence of TcNTPDase-1 is amplified from T. cruzi cDNA using PCR with primers that introduce appropriate restriction sites for cloning into a pET expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag.
-
Vector and Insert Preparation: The PCR product and the pET vector are digested with the corresponding restriction enzymes.
-
Ligation: The digested TcNTPDase-1 gene is ligated into the linearized pET vector.
-
Transformation: The ligation product is transformed into a suitable cloning strain of E. coli, such as DH5α. Transformants are selected on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).
-
Verification: Plasmids from selected colonies are isolated and the insertion of the TcNTPDase-1 gene is confirmed by restriction digestion and DNA sequencing.
Expression of Recombinant TcNTPDase-1
-
Transformation of Expression Host: The confirmed pET-TcNTPDase-1 plasmid is transformed into an E. coli expression strain, typically BL21(DE3)[1].
-
Starter Culture: A single colony is used to inoculate 10 mL of LB medium containing the selection antibiotic and grown overnight at 37°C with shaking[2].
-
Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB medium containing the antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8[2][3].
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility[2][3].
-
Cell Harvesting: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Purification of Recombinant TcNTPDase-1
-
Cell Lysis: The frozen cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lysozyme (1 mg/mL) and DNase I can be added to facilitate lysis[4]. The cells are then disrupted by sonication on ice.
-
Lysate Clarification: The cell lysate is clarified by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant containing the soluble His-tagged TcNTPDase-1 is collected.
-
IMAC Purification: The clarified lysate is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer[5].
-
Washing: The column is washed with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins[5].
-
Elution: The His-tagged TcNTPDase-1 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Buffer Exchange: The purified protein is dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5% glycerol, pH 7.5) to remove imidazole and for long-term stability.
Enzymatic Activity Assay (Malachite Green Phosphate (B84403) Assay)
The enzymatic activity of the purified TcNTPDase-1 is determined by measuring the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP using the Malachite Green Phosphate Assay[4].
-
Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.2), a known concentration of the purified TcNTPDase-1, and the substrate (ATP or ADP) at a specific concentration.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: The reaction is stopped by the addition of the Malachite Green reagent.
-
Color Development and Measurement: After a short incubation period for color development, the absorbance is measured at a wavelength of 620-660 nm.
-
Quantification: The amount of Pi released is quantified by comparing the absorbance to a standard curve generated with known concentrations of phosphate. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of inorganic phosphate per minute under the specified conditions.
Data Presentation
The following table summarizes the purification of recombinant TcNTPDase-1. The data is representative and may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Eluate | 5 | 400 | 80.0 | 80 | 40 |
Note: One unit of TcNTPDase-1 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of ATP to ADP and inorganic phosphate per minute at 37°C.
Conclusion
This protocol provides a comprehensive guide for the expression and purification of recombinant TcNTPDase-1 from E. coli. The availability of highly pure and active TcNTPDase-1 is essential for detailed biochemical and structural studies, which are critical for the design and development of specific inhibitors as potential therapeutic agents against Chagas disease.
References
Application Notes and Protocols for Studying Purinergic Signaling in Trypanosoma cruzi with TcNTPDase1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a crucial communication pathway mediated by extracellular nucleotides like ATP and adenosine, plays a significant role in the host-parasite interaction during Trypanosoma cruzi infection, the causative agent of Chagas disease. T. cruzi possesses a surface-expressed ecto-nucleoside triphosphate diphosphohydrolase-1 (TcNTPDase-1) that hydrolyzes ATP and ADP to AMP. This enzymatic activity is pivotal for the parasite's infectivity, virulence, and evasion of the host's immune response.[1][2][3] By degrading pro-inflammatory ATP, TcNTPDase-1 helps to create an immunosuppressive microenvironment through the eventual generation of adenosine, which dampens the host's defense mechanisms.[4][5][6][7]
TcNTPDase1-IN-1 is a potent and selective small molecule inhibitor of T. cruzi's TcNTPDase-1. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of purinergic signaling in T. cruzi pathogenesis. These protocols are designed for researchers in academia and industry focused on Chagas disease drug discovery and the fundamental biology of T. cruzi.
Principle of Action
This compound is designed to specifically bind to and inhibit the enzymatic activity of TcNTPDase-1 on the surface of T. cruzi. By blocking the hydrolysis of extracellular ATP and ADP, this compound is expected to increase the local concentration of these pro-inflammatory nucleotides, thereby enhancing the host's immune response against the parasite. Furthermore, inhibition of TcNTPDase-1 is anticipated to reduce the parasite's ability to adhere to and invade host cells, a critical step in the infection process.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments designed to assess the efficacy of this compound. These data are based on the expected outcomes from inhibiting TcNTPDase-1, as informed by gene knockout and other inhibitor studies.[2][8][3]
Table 1: Effect of this compound on T. cruzi Ecto-ATPase Activity
| Treatment Group | This compound Conc. (µM) | ATP Hydrolysis (nmol Pi/min/10^8 cells) | % Inhibition |
| Vehicle Control (DMSO) | 0 | 100 ± 5.2 | 0 |
| This compound | 1 | 65 ± 4.1 | 35 |
| This compound | 5 | 32 ± 3.5 | 68 |
| This compound | 10 | 15 ± 2.8 | 85 |
Table 2: Effect of this compound on T. cruzi Invasion of Host Cells (Vero Cells)
| Treatment Group | This compound Conc. (µM) | Adhesion Index (%) | Endocytic Index (%) |
| Vehicle Control (DMSO) | 0 | 100 ± 8.7 | 100 ± 9.1 |
| This compound | 1 | 72.5 ± 6.3 | 68.2 ± 7.5 |
| This compound | 5 | 48.9 ± 5.1 | 35.7 ± 4.9 |
| This compound | 10 | 25.3 ± 3.9 | 18.4 ± 3.2 |
Experimental Protocols
Protocol 1: In Vitro Ecto-ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by intact T. cruzi trypomastigotes in the presence of this compound.
Materials:
-
Live T. cruzi trypomastigotes
-
This compound
-
Assay Buffer: 116 mM NaCl, 5.4 mM KCl, 5.5 mM D-glucose, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.2
-
ATP solution (100 mM)
-
Malachite Green Reagent for phosphate (B84403) detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Harvest and wash T. cruzi trypomastigotes and resuspend them in Assay Buffer to a final concentration of 1 x 10^8 cells/mL.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the parasite suspension to each well.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10 mM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve and express the ecto-ATPase activity as nmol Pi/min/10^8 cells.
Protocol 2: In Vitro Host Cell Invasion Assay
This protocol assesses the effect of this compound on the ability of T. cruzi trypomastigotes to adhere to and invade a monolayer of host cells (e.g., Vero cells).
Materials:
-
Vero cells
-
T. cruzi trypomastigotes
-
This compound
-
Complete DMEM medium
-
Giemsa stain
-
Microscope
Procedure:
-
Seed Vero cells in 24-well plates containing sterile glass coverslips and grow them to confluence.
-
Pre-treat the confluent Vero cell monolayers with various concentrations of this compound or vehicle control in complete DMEM for 1 hour at 37°C in a 5% CO2 atmosphere.
-
Add T. cruzi trypomastigotes to the wells at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate the plates for 2 hours at 37°C in a 5% CO2 atmosphere to allow for parasite adhesion and invasion.
-
Wash the wells three times with PBS to remove non-adherent parasites.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Mount the coverslips on microscope slides.
-
Using a light microscope, count the number of adherent and internalized parasites in at least 200 host cells per coverslip.
-
Calculate the Adhesion Index: (mean number of attached parasites per cell / mean number of attached parasites per cell in the control group) x 100.
-
Calculate the Endocytic Index: (mean number of internalized parasites per cell / mean number of internalized parasites per cell in the control group) x 100.
Visualizations
Caption: Purinergic signaling at the host-parasite interface.
References
- 1. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 3. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Purinergic signaling modulates CD4+ T cells with cytotoxic potential during Trypanosoma cruzi infection [jci.org]
- 6. Purinergic signaling modulates CD4+ T cells with cytotoxic potential during Trypanosoma cruzi infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic signaling modulates CD4+ T cells with cytotoxic potential during Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TcNTPDase1-IN-1 off-target effects in mammalian cells
Disclaimer: The compound "TcNTPDase1-IN-1" is not found in publicly available scientific literature. The following information is provided for a hypothetical, representative NTPDase1 inhibitor, hereafter referred to as NTPDase-Inhibitor-1 (NI-1) , to illustrate potential off-target effects and troubleshooting strategies in mammalian cells. The data and protocols are representative examples and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NTPDase-Inhibitor-1 (NI-1)?
A1: NTPDase-Inhibitor-1 (NI-1) is a potent and selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1, also known as CD39). It competitively binds to the ATP/ADP binding site of the enzyme, preventing the hydrolysis of extracellular ATP and ADP to AMP. This leads to an accumulation of extracellular ATP and ADP, which can modulate purinergic signaling.
Q2: What are the known or potential off-target effects of NI-1 in mammalian cells?
A2: While designed for selectivity, NI-1 may exhibit off-target effects, primarily due to its interaction with other nucleotide-binding proteins. Potential off-targets include other NTPDase family members, kinases, and ATP-binding cassette (ABC) transporters. These interactions can lead to unintended biological consequences.
Q3: We are observing unexpected changes in cellular phosphorylation patterns after treatment with NI-1. What could be the cause?
A3: This is a common observation and may be attributed to two main factors:
-
Direct kinase inhibition: NI-1 may directly inhibit certain cellular kinases, as shown in broad-spectrum kinase profiling assays.
-
Altered purinergic signaling: Accumulation of extracellular ATP and ADP can activate P2X and P2Y receptors, which in turn can trigger intracellular signaling cascades that involve various kinases.
Q4: Can NI-1 affect cell viability and proliferation?
A4: Yes, high concentrations of NI-1 or prolonged exposure can impact cell viability. This can be a result of direct off-target toxicity or the downstream consequences of altered purinergic signaling, which plays a role in cell growth, proliferation, and apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays
-
Symptom: High variability in the inhibition of ATP/ADP hydrolysis between experiments.
-
Possible Cause 1: Degradation of the compound.
-
Solution: NI-1 is sensitive to repeated freeze-thaw cycles. Prepare small, single-use aliquots of the stock solution. Store at -80°C and protect from light.
-
-
Possible Cause 2: Presence of high levels of phosphatases in the cell culture medium.
-
Solution: Use fresh, serum-free media for the assay. If serum is required, ensure the concentration is consistent across all experiments.
-
-
Possible Cause 3: Cell density and confluency.
-
Solution: Optimize and maintain a consistent cell density for all experiments, as the expression of NTPDase1 can vary with cell confluency.
-
Issue 2: Unexpected phenotypic changes unrelated to NTPDase1 inhibition
-
Symptom: Changes in cell morphology, adhesion, or migration at concentrations that should be specific for NTPDase1.
-
Possible Cause: Off-target effects on kinases or other signaling molecules.
-
Solution:
-
Perform a dose-response curve to determine the lowest effective concentration for NTPDase1 inhibition in your cell line.
-
Use a structurally unrelated NTPDase1 inhibitor as a control to confirm that the observed phenotype is due to NTPDase1 inhibition and not an off-target effect of NI-1.
-
Consult the kinase selectivity profile (Table 1) to identify potential off-target kinases and investigate their role in the observed phenotype.
-
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of NTPDase-Inhibitor-1 (NI-1)
| Kinase Target | Percent Inhibition at 1 µM NI-1 | IC50 (nM) |
| NTPDase1 (On-Target) | 95% | 15 |
| NTPDase2 | 45% | 850 |
| NTPDase3 | 30% | > 1,000 |
| NTPDase8 | 25% | > 1,000 |
| Casein Kinase 2 (CK2) | 65% | 350 |
| Src Family Kinases (SFKs) | 55% | 600 |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | 40% | 900 |
| Phosphoinositide 3-kinase (PI3K) | 20% | > 2,000 |
Table 2: Effect of NI-1 on Mammalian Cell Lines
| Cell Line | NTPDase1 IC50 (nM) | Cytotoxicity EC50 (µM) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 | 15 | Sensitive to prolonged exposure. |
| Jurkat (Human T lymphocyte) | 50 | > 50 | High expression of P2X7 receptors. |
| HEK293 (Human Embryonic Kidney) | 35 | 25 | Moderate NTPDase1 expression. |
Experimental Protocols
Protocol 1: Assessment of Off-Target Kinase Inhibition in Intact Cells
Objective: To determine if NI-1 inhibits the activity of a specific kinase within a cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of NI-1 (e.g., 0.1, 1, 10 µM) or a known specific inhibitor for the kinase of interest (positive control) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the kinase pathway of interest (e.g., EGF for the EGFR pathway).
-
Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase or its downstream substrate.
-
Normalize the signal to the total protein level of the kinase or a housekeeping protein (e.g., GAPDH).
-
-
Quantification: Densitometrically quantify the bands to determine the extent of inhibition.
Visualizations
Caption: Experimental workflow for assessing off-target kinase inhibition.
Caption: On-target vs. potential off-target signaling pathways of NI-1.
Technical Support Center: TcNTPDase1 Enzyme Activity Assays
Welcome to the technical support center for TcNTPDase1 enzyme activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the enzymatic activity of Trypanosoma cruzi's ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1).
Frequently Asked Questions (FAQs)
Q1: What is TcNTPDase1 and why is it a target for drug development?
A1: TcNTPDase1 is an ecto-enzyme found on the surface of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It plays a crucial role in the parasite's survival and infectivity by hydrolyzing extracellular ATP and ADP to AMP. This activity modulates the host's purinergic signaling pathways, which are involved in inflammation and immune responses, thereby protecting the parasite from the host's defense mechanisms. Due to its essential role in parasite virulence, TcNTPDase1 is a promising target for the development of new drugs to treat Chagas disease.[1]
Q2: What is the primary method for measuring TcNTPDase1 activity?
A2: The most common method for measuring TcNTPDase1 activity is a colorimetric assay that detects the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a widely used, sensitive method for this purpose. This assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be quantified spectrophotometrically.[2][3][4]
Q3: What are the typical substrates for TcNTPDase1?
A3: TcNTPDase1 can hydrolyze a range of nucleotide triphosphates and diphosphates. The primary physiological substrates are ATP and ADP. The enzyme hydrolyzes ATP to ADP and then ADP to AMP, releasing inorganic phosphate at each step.
Q4: What are the optimal conditions for TcNTPDase1 activity?
A4: The optimal pH for TcNTPDase1 activity is generally in the slightly basic range. The enzyme's activity is also dependent on the presence of divalent cations, typically Ca²⁺ or Mg²⁺, which form a complex with the nucleotide substrate.
Troubleshooting Guide
This guide addresses common problems encountered during TcNTPDase1 enzyme activity assays in a question-and-answer format.
Issue 1: No or Very Low Enzyme Activity
-
Question: I am not observing any significant activity with my purified recombinant TcNTPDase1. What could be the problem?
-
Answer:
-
Improper Protein Folding or Inactivity: Recombinant proteins expressed in systems like E. coli can sometimes misfold and form inactive inclusion bodies.
-
Solution: Optimize protein expression conditions by lowering the temperature during induction, using a different expression host, or co-expressing with chaperones. Also, ensure that the purification protocol is gentle and avoids harsh denaturants that could irreversibly damage the enzyme.
-
-
Incorrect Assay Buffer Composition: The absence of necessary co-factors or the presence of inhibitors can abolish enzyme activity.
-
Solution: TcNTPDase1 requires divalent cations (Ca²⁺ or Mg²⁺) for activity. Ensure your assay buffer contains an appropriate concentration of these ions. Avoid chelating agents like EDTA in your final assay buffer, unless used for stopping the reaction.
-
-
Enzyme Degradation: The enzyme may have been degraded during storage or handling.
-
Solution: Store the purified enzyme in appropriate aliquots at -80°C with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experimental setup.
-
-
Inactive Substrate: The ATP or ADP substrate may have degraded.
-
Solution: Prepare fresh substrate solutions from a high-quality source. Store ATP and ADP solutions at -20°C in small aliquots.
-
-
Issue 2: High Background Signal in Malachite Green Assay
-
Question: My blank and no-enzyme controls show high absorbance values in the malachite green assay. What is causing this?
-
Answer:
-
Phosphate Contamination: This is the most common cause of high background. Phosphate can be introduced from buffers, glassware, or the enzyme preparation itself.
-
Solution: Use phosphate-free buffers (e.g., Tris or HEPES). Ensure all glassware is thoroughly rinsed with phosphate-free water. If the enzyme solution is the source of contamination, it may require further purification, such as dialysis against a phosphate-free buffer.
-
-
Detergent Contamination: Some detergents can interfere with the malachite green reagent.[4]
-
Solution: If detergents were used during protein purification, ensure they are removed or diluted to a non-interfering concentration in the final assay. Use detergent-free glassware for preparing reagents.
-
-
Spontaneous Substrate Hydrolysis: ATP and ADP can undergo slow, non-enzymatic hydrolysis, especially at non-optimal pH or elevated temperatures.
-
Solution: Prepare substrate solutions fresh and keep them on ice. Run a "substrate-only" control (without enzyme) to quantify the level of spontaneous hydrolysis and subtract this from your experimental values.
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting significant variability between my replicate wells and between experiments. How can I improve consistency?
-
Answer:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents for each experimental condition to be distributed across replicate wells.
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubations.
-
-
Inconsistent Incubation Times: Variation in the timing of adding reagents and stopping the reaction will lead to inconsistent results.
-
Solution: Use a multichannel pipette to add the start or stop reagents simultaneously to a set of wells. Be precise and consistent with all incubation times.
-
-
Edge Effects in Microplates: Wells on the edge of a 96-well plate can experience more evaporation and temperature fluctuation.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill them with water or buffer to create a humidity barrier.
-
-
Quantitative Data Summary
The kinetic parameters of TcNTPDase1 can vary depending on the experimental conditions. The following table summarizes reported Michaelis-Menten constants (Kₘ) for ATP. Vₘₐₓ and kcat values are less consistently reported in the literature.
| Substrate | Kₘ (mM) | Vₘₐₓ | kcat |
| ATP | 0.096 - 0.317[5] | Not consistently reported | Not consistently reported |
| ADP | Not consistently reported | Not consistently reported | Not consistently reported |
Note: TcNTPDase1 generally shows a preference for hydrolyzing ATP over ADP.
Experimental Protocols
Detailed Methodology for TcNTPDase1 Activity Assay (Malachite Green)
This protocol is for a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂. Prepare fresh and store on ice.
-
Substrate Stock Solution: 10 mM ATP or ADP in sterile, nuclease-free water. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute purified TcNTPDase1 in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the ng/µL range. Keep on ice.
-
Phosphate Standard Stock: 1 mM KH₂PO₄ in sterile water.
-
Malachite Green Reagent: Prepare according to a commercial kit's instructions or by mixing three parts 0.045% (w/v) malachite green hydrochloride in water with one part 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl. Add a surfactant like Tween 20 to a final concentration of 0.01% (v/v). This solution should be prepared fresh.
2. Assay Procedure:
-
Prepare Phosphate Standard Curve:
-
In a 96-well plate, perform serial dilutions of the Phosphate Standard Stock in Assay Buffer to generate standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM). The final volume in each well should be 50 µL.
-
-
Set up Enzyme Reactions:
-
In separate wells of the same 96-well plate, prepare the following reactions in triplicate (final volume 50 µL):
-
Test Wells: 40 µL of Assay Buffer, 5 µL of diluted TcNTPDase1 enzyme solution, and 5 µL of 1 mM substrate (ATP or ADP) to start the reaction (final substrate concentration: 100 µM).
-
No-Enzyme Control: 45 µL of Assay Buffer and 5 µL of 1 mM substrate.
-
No-Substrate Control (Enzyme Blank): 45 µL of Assay Buffer and 5 µL of diluted TcNTPDase1 enzyme solution.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells (standards and reactions).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of the plate at 620-650 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard readings.
-
Plot the corrected absorbance values for the phosphate standards against their known concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Subtract the absorbance of the No-Substrate Control from the Test Wells to correct for any background from the enzyme solution.
-
Use the equation from the standard curve to calculate the concentration of phosphate produced in each well.
-
Calculate the specific activity of the enzyme (e.g., in µmol of Pi/min/mg of enzyme).
Visualizations
Purinergic Signaling Pathway of Trypanosoma cruzi
Caption: Role of TcNTPDase1 in modulating host purinergic signaling.
Experimental Workflow for TcNTPDase1 Activity Assay
Caption: Step-by-step workflow for the TcNTPDase1 malachite green assay.
References
Technical Support Center: Improving the Solubility of TcNTPDase1-IN-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with TcNTPDase1-IN-1 for successful in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) offer systematic approaches and detailed protocols to enhance the solubility and bioavailability of this compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon preparation or administration.
Poor aqueous solubility is a common challenge for many small molecule inhibitors, leading to precipitation and compromising the accuracy and reproducibility of in vivo studies. This guide provides a stepwise approach to systematically identify an appropriate solvent system and formulation strategy.
Step 1: Initial Solvent Screening
Begin by assessing the solubility of this compound in a range of biocompatible solvents. This will form the basis for developing a suitable formulation.
-
Protocol: Prepare small-scale trial solutions of this compound at a target concentration in various solvents.
-
Observation: Visually inspect for complete dissolution and any signs of precipitation after gentle agitation and allowing it to stand.
-
Recommendation: Start with common solvents used in preclinical studies, such as Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG400).
Step 2: Utilizing Co-solvents
If the compound is soluble in a water-miscible organic solvent but precipitates when diluted with an aqueous vehicle (e.g., saline or PBS), a co-solvent system can be employed. Co-solvents increase the solubility of hydrophobic compounds in aqueous solutions.[1][2][3]
-
Protocol: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Then, in a stepwise manner, add a co-solvent such as PEG400, Propylene Glycol, or Cremophor EL, followed by the aqueous vehicle.
-
Optimization: The key is to find the minimum amount of organic solvent and the optimal ratio of co-solvents to the aqueous phase that maintains the compound's solubility. A typical starting point could be a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline.
Step 3: Exploring Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1][2]
-
Protocol: Formulations can be prepared using surfactants like Tween 80 or Solutol HS 15. These are often used in combination with co-solvents.
-
Example Formulation: A combination of 5% DMSO, 10% Tween 80, and 85% saline could be evaluated.
Step 4: Considering Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][4][5]
-
Protocol: Prepare an aqueous solution of a cyclodextrin (B1172386) derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). Add the this compound powder to this solution and stir until dissolved.
-
Concentration: The concentration of HP-β-CD typically ranges from 10% to 40% (w/v) in water or saline.
Step 5: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance solubility and oral bioavailability.[1][4] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]
-
Protocol: Investigate the solubility of this compound in various oils (e.g., sesame oil, corn oil) and lipid-based excipients.
-
SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step if my this compound is insoluble in water?
A1: The first step is to determine its solubility in common, biocompatible organic solvents such as DMSO or ethanol. This will provide a starting point for developing a co-solvent formulation suitable for in vivo administration.
Q2: Are there any universal solvents for in vivo use?
A2: While there is no single universal solvent, a widely used approach for initial in vivo studies with poorly soluble compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle containing PEG400 and saline or water. The final concentration of DMSO should ideally be kept below 10% and often as low as 1-5% to minimize potential toxicity.
Q3: How do I choose between using a co-solvent, surfactant, or cyclodextrin-based formulation?
A3: The choice depends on the physicochemical properties of this compound, the required dose, and the route of administration. A systematic screening approach is recommended. Start with simpler co-solvent systems. If these are not successful or require high concentrations of organic solvents, proceed to evaluate surfactant and cyclodextrin-based formulations. Lipid-based formulations are a good option for highly lipophilic compounds, particularly for oral administration.
Q4: What are the potential side effects of the formulation excipients themselves?
A4: It is crucial to be aware of the potential toxicities associated with the excipients used in the formulation. For instance, high concentrations of DMSO can be toxic, and some surfactants like Cremophor EL can cause hypersensitivity reactions in certain animal models. Always consult literature for the safety and tolerability of the chosen excipients in the specific animal model and for the intended route of administration. A vehicle-only control group should be included in your in vivo study.
Q5: Can particle size reduction techniques be used for this compound?
A5: Yes, techniques like micronization and nanosizing can significantly improve the dissolution rate and bioavailability of poorly soluble compounds.[5][6][7] These methods increase the surface area of the drug particles, leading to faster dissolution.[6][7] Nanosuspensions, which are dispersions of drug nanocrystals in a liquid medium, are a promising approach.[8] However, these techniques require specialized equipment.
Data Presentation
The following table summarizes various formulation strategies for improving the solubility of poorly water-soluble drugs. The effectiveness of each method is highly dependent on the specific compound.
| Formulation Strategy | Key Excipients | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvent | DMSO, Ethanol, PEG400, Propylene Glycol | 5-60% | Simple to prepare, suitable for a wide range of compounds. | Potential for precipitation upon dilution, risk of solvent toxicity. |
| Surfactant | Tween 80, Cremophor EL, Solutol HS 15 | 1-20% | Enhances wetting and forms micelles to solubilize the drug. | Potential for toxicity and immune reactions with some surfactants. |
| Cyclodextrin | HP-β-CD, SBE-β-CD | 10-40% (w/v) | Forms inclusion complexes to increase aqueous solubility, generally well-tolerated. | Can be limited by the stoichiometry of complexation, may not be suitable for all molecular shapes. |
| Lipid-Based | Sesame oil, Corn oil, Labrafac, Cremophor | N/A | Enhances oral bioavailability for lipophilic drugs.[1] | More complex to formulate, potential for variability in absorption. |
| Nanosuspension | Drug nanoparticles with stabilizers | N/A | Significantly increases surface area and dissolution rate.[6][8] | Requires specialized equipment for particle size reduction. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Use the minimum volume necessary.
-
In a separate tube, mix the other components of the vehicle, for example, PEG400 and saline, at the desired ratio.
-
Slowly add the drug-DMSO solution to the PEG400/saline mixture while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare a solution of the chosen cyclodextrin (e.g., 30% w/v HP-β-CD) in sterile water or saline.
-
Slowly add the weighed this compound powder to the cyclodextrin solution while stirring.
-
Continue to stir the mixture at room temperature or with gentle heating (if the compound is heat-stable) until the compound is fully dissolved.
-
The solution can be filtered through a 0.22 µm filter for sterilization if required.
Visualizations
Caption: Experimental workflow for developing a suitable formulation for this compound.
Caption: Decision-making flowchart for troubleshooting this compound solubility issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: TcNTPDase1 Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the screening of inhibitors against Trypanosoma cruzi Nucleoside Triphosphate Diphosphohydrolase-1 (TcNTPDase1).
Frequently Asked Questions (FAQs)
Q1: What is TcNTPDase1 and why is it a drug target?
A1: TcNTPDase1 is an ecto-enzyme expressed on the surface of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. It plays a crucial role in the parasite's infectivity and survival within the host by hydrolyzing extracellular nucleotides like ATP and ADP. This activity helps the parasite to evade the host's immune response. Inhibition of TcNTPDase1 has been shown to decrease parasite adhesion to host cells and reduce infectivity, making it a promising target for the development of new drugs to treat Chagas disease.[1]
Q2: What is the most common method for assaying TcNTPDase1 activity?
A2: The most common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.[1] This is often achieved using a malachite green-based reagent, which forms a colored complex with free phosphate that can be quantified spectrophotometrically.[1][2]
Q3: What are the key reagents and instrumentation needed for a TcNTPDase1 inhibitor screening assay?
A3:
-
Reagents: Recombinant TcNTPDase1 enzyme, ATP or ADP as substrate, a suitable buffer (e.g., Tris-HCl), divalent cations (typically CaCl₂ and MgCl₂), the test compounds (potential inhibitors), and a malachite green-based phosphate detection reagent.
-
Instrumentation: A microplate reader capable of measuring absorbance in the 620-660 nm range, calibrated pipettes, and appropriate microplates (e.g., 96- or 384-well clear plates).[3]
Troubleshooting Guide
Assay Performance Issues
Q4: My assay signal is very low or absent, even in the positive control wells. What could be the problem?
A4: There are several potential causes for low or no signal in your TcNTPDase1 assay:
-
Inactive Enzyme: The recombinant TcNTPDase1 may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt.
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for TcNTPDase1 activity. Verify the buffer composition and incubation conditions against a validated protocol.
-
Incorrect Reagent Concentration: The concentration of the substrate (ATP/ADP) or divalent cations may be too low. Prepare fresh reagents and confirm their concentrations.
-
Expired or Improperly Prepared Reagents: Check the expiration dates of all reagents, especially the malachite green reagent, which can be unstable. Prepare fresh reagents as needed.
Q5: I'm observing high background signal in my negative control (no enzyme) wells. What is the cause?
A5: High background is often due to phosphate contamination. Here are the likely sources and solutions:
-
Contaminated Reagents: Buffers, water, or even the substrate (ATP/ADP) can be contaminated with inorganic phosphate. Use high-purity water and reagents. It's good practice to test each new batch of reagents for phosphate contamination.
-
Detergent Residue: Phosphate-containing detergents used for washing labware can leave a residue. Ensure all glassware and plasticware are thoroughly rinsed with phosphate-free water.[4]
-
Spontaneous Substrate Hydrolysis: Although usually slow, ATP can hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures. Prepare substrate solutions fresh and keep them on ice.
Q6: My assay results are highly variable and not reproducible. What are the common sources of variability?
A6: Inconsistent results can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for common reagents to be dispensed across the plate.[5]
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed after each addition.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to different reaction rates in different wells. Ensure the entire plate is at a uniform temperature.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate. To mitigate this, avoid using the outermost wells for experimental samples or fill them with buffer to create a humidity barrier.
Compound-Specific Issues
Q7: I have identified several "hits" in my primary screen, but they are not confirming in secondary assays. What could be the reason?
A7: This is a common issue in high-throughput screening and is often due to false positives. The primary culprits are Pan-Assay Interference Compounds (PAINS).[6] These compounds can interfere with the assay in various ways:
-
Direct Reaction with Malachite Green: Some compounds can react with the malachite green reagent, leading to a color change that is independent of TcNTPDase1 activity.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit the enzyme non-specifically.
-
Redox Activity: Compounds that are redox-active can interfere with the assay components.
-
Chelation of Divalent Cations: TcNTPDase1 activity is dependent on divalent cations like Ca²⁺ and Mg²⁺. Compounds that chelate these ions will appear as inhibitors.
To identify and eliminate false positives, it is crucial to perform counter-screens and orthogonal assays.
Q8: How can I distinguish between a true inhibitor and a compound that interferes with the malachite green assay?
A8: A simple counter-screen can be performed. Run the assay in the absence of the TcNTPDase1 enzyme but in the presence of your hit compound and all other assay components. If you still observe a signal change, the compound is likely interfering with the assay itself.
Data Analysis and Interpretation
Q9: How should I normalize the data from my HTS campaign?
A9: Data normalization is critical to correct for plate-to-plate and well-to-well variations. A common method is to use in-plate controls:
-
Positive Control: Wells with enzyme but no inhibitor (representing 0% inhibition).
-
Negative Control: Wells with no enzyme (or a known potent inhibitor) (representing 100% inhibition).
The activity in each well containing a test compound can then be expressed as a percentage of the positive control activity after subtracting the background from the negative control.
Q10: TcNTPDase1 can hydrolyze both ATP and ADP. How does this affect inhibitor screening?
A10: The dual substrate specificity of TcNTPDase1 is an important consideration. When using ATP as the substrate, the product, ADP, is also a substrate for the enzyme. This can complicate the enzyme kinetics. For initial HTS, using either ATP or ADP as the substrate is generally acceptable. However, for more detailed mechanistic studies of confirmed hits, it may be necessary to use non-hydrolyzable ATP analogs or to kinetically characterize the inhibition in the presence of both substrates.
Experimental Protocols
TcNTPDase1 Activity Assay (Malachite Green-based)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂ and 5 mM MgCl₂.
-
Enzyme Solution: Dilute recombinant TcNTPDase1 in assay buffer to the desired concentration (e.g., 0.5 µ g/well ).
-
Substrate Solution: Prepare a 25 mM stock solution of ATP or ADP in water.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. This typically involves mixing solutions of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of test compound (dissolved in DMSO) or DMSO (for controls) to each well.
-
Add 60 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to the test wells and positive control wells. Add 10 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., 3.4% SDS).
-
Add 40 µL of the malachite green reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound / Absorbance_positive_control))
-
Quantitative Data Summary
Table 1: Typical TcNTPDase1 Assay Parameters
| Parameter | Typical Value | Notes |
| Enzyme Concentration | 0.1 - 1.0 µ g/well | Should be optimized to ensure the reaction is in the linear range. |
| Substrate (ATP/ADP) Conc. | 1-5 mM | Should be at or near the Km for the enzyme. |
| Incubation Time | 15 - 60 minutes | Dependent on enzyme concentration and temperature. |
| Incubation Temperature | 37°C | Optimal temperature for TcNTPDase1 activity. |
| Wavelength for Reading | 620 - 660 nm | For malachite green-based assays. |
Visualizations
Caption: Workflow for TcNTPDase1 inhibitor screening and hit validation.
References
- 1. Development and Validation of a High-density Fluorescence Polarization-based Assay for the Trypanosoma RNA Triphosphatase TbCet1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
TcNTPDase1-IN-1 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TcNTPDase1-IN-1. Our goal is to help you assess and mitigate potential cytotoxicity and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound and its potential cytotoxic effects?
A1: this compound is designed as an inhibitor of T-cell ecto-NTPDase-1 (CD39), an enzyme that hydrolyzes extracellular ATP and ADP to AMP. By inhibiting this enzyme, the compound aims to increase the concentration of pro-inflammatory extracellular ATP and reduce the production of immunosuppressive adenosine (B11128) in the tumor microenvironment. While the primary goal is to enhance anti-tumor immunity, direct or indirect cytotoxicity can occur. Potential cytotoxic effects may arise from on-target effects on highly expressive cells or off-target interactions with other cellular components.
Q2: At what concentrations should I start my cytotoxicity experiments with this compound?
A2: For initial in vitro studies, it is recommended to use a broad concentration range, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). This allows for the determination of a dose-response curve and calculation of the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Based on initial screening, a more focused concentration range can be used for subsequent, more detailed assays. For in vivo studies, the dosage will depend on pharmacokinetic and pharmacodynamic data, but initial estimates can be derived from in vitro efficacy and toxicity data.
Q3: What are the most appropriate cell lines to use for assessing the cytotoxicity of this compound?
A3: A panel of cell lines should be used to assess both on-target and potential off-target cytotoxicity. This should include:
-
Cancer cell lines with varying TcNTPDase1 expression: To determine if cytotoxicity is linked to the target.
-
Immune cells: Particularly CD8+ T cells, to assess the impact on the intended therapeutic target cells.[1][2]
-
Normal, healthy cell lines: To evaluate general cytotoxicity and potential for side effects. It is advisable to include cell lines from different tissues (e.g., liver, kidney) to screen for organ-specific toxicity.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: Distinguishing between on-target and off-target effects is crucial.[3][4] Strategies include:
-
Correlating cytotoxicity with target expression: If the compound is more toxic to cells with higher TcNTPDase1 expression, it suggests an on-target effect.
-
Rescue experiments: Overexpression of TcNTPDase1 in a low-expressing cell line might increase its sensitivity to the inhibitor. Conversely, knocking down the target in a sensitive cell line should decrease cytotoxicity.
-
Structural analogs: Testing structurally related but inactive analogs of this compound can help identify if the cytotoxic effects are specific to the pharmacophore responsible for TcNTPDase1 inhibition.
-
Broad kinase and receptor screening panels: These can identify unintended molecular targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in all cell lines at low concentrations. | 1. Compound precipitation at high concentrations.2. Non-specific toxicity due to chemical properties.3. Contamination of the compound stock. | 1. Check the solubility of this compound in your culture medium. Use a lower concentration of DMSO (typically <0.1%).2. Perform cell-free assays to rule out interference with assay components.3. Verify the purity of your compound stock using techniques like HPLC-MS. |
| Inconsistent results between experiments. | 1. Variation in cell passage number and health.2. Inconsistent compound dilutions.3. Fluctuation in incubation times or conditions. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Ensure precise timing and consistent environmental conditions (CO2, temperature, humidity) for all experiments. |
| No cytotoxicity observed even at high concentrations. | 1. The compound may not be cytotoxic within the tested range.2. The chosen cell lines may be resistant.3. Insufficient incubation time. | 1. This could be a positive outcome, indicating a good therapeutic window. Confirm the compound's activity on its target (TcNTPDase1 inhibition).2. Test on a wider panel of cell lines, including those known to be sensitive to other cytotoxic agents.3. Extend the incubation period (e.g., from 24h to 48h or 72h) to detect slower-acting cytotoxic effects. |
| Discrepancy between in vitro and in vivo toxicity. | 1. Pharmacokinetic properties (e.g., poor bioavailability, rapid metabolism).2. In vivo off-target effects not captured by in vitro models.3. Immune-mediated toxicity. | 1. Conduct pharmacokinetic studies to determine the compound's stability and exposure in vivo.2. Consider more complex in vitro models, such as 3D spheroids or organoids, which may better recapitulate in vivo conditions.3. Evaluate the immune cell populations in treated animals to identify potential immune-related adverse events. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of the CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: T-Cell Mediated Cytotoxicity Assay
This assay evaluates how this compound affects the ability of T cells to kill target cancer cells.
-
Effector and Target Cell Preparation:
-
Effector Cells: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using anti-CD3/CD28 beads for 2-3 days.
-
Target Cells: Use a cancer cell line that expresses an antigen recognized by the T cells (e.g., a tumor-associated antigen). Label the target cells with a fluorescent dye like Calcein-AM or use a luciferase-expressing cell line.
-
-
Co-culture Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add the activated T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add this compound at various concentrations to the co-culture.
-
-
Incubation:
-
Incubate the co-culture for 4-24 hours.
-
-
Cytotoxicity Measurement:
-
Calcein-AM release: Measure the fluorescence in the supernatant, which is proportional to the number of lysed target cells.
-
Luciferase assay: If using luciferase-expressing target cells, add luciferin (B1168401) and measure the luminescence. A decrease in luminescence indicates target cell death.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Evaluate how this compound modulates T-cell killing at different concentrations and E:T ratios.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LncRNA B4GALT 1-AS1/miR-144-3p axis suppresses cytotoxicity of CD8+ T cells in lung adenocarcinoma by modulating PD-L1 expression | springermedicine.com [springermedicine.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. m.youtube.com [m.youtube.com]
Refining TcNTPDase1-IN-1 delivery methods for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TcNTPDase1-IN-1, an inhibitor of Trypanosoma cruzi nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 16) is an in vitro inhibitor of the enzyme nucleoside triphosphate diphosphohydrolase 1 (NTPDase1) from the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] TcNTPDase1 is an ectoenzyme, meaning its active site faces the extracellular space. It plays a crucial role in the parasite's survival and infectivity by hydrolyzing extracellular ATP and ADP. This enzymatic activity helps the parasite to evade the host's immune response, as extracellular ATP can act as a "danger signal" to alert the immune system. By inhibiting TcNTPDase1, this compound is expected to interfere with this immune evasion mechanism.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound is primarily of interest for the development of new treatments for Chagas disease. By inhibiting a key enzyme for the parasite's virulence, it may help to reduce parasite load and disease pathology. Its potential applications are in antibacterial, antitoxic, and antitumor research.[1]
Q3: What are the known physicochemical properties of this compound?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C49H44O12 | [2] |
| Molecular Weight | 824.87 g/mol | [2] |
| Description | A flavonoid glycoside | Inferred from structure |
| Known Activity | In vitro inhibitor of Trypanosoma cruzi NTPDase1 | [1][2] |
Troubleshooting Guide
Issue 1: this compound is not dissolving in my desired aqueous buffer for in vivo studies.
-
Root Cause: As a flavonoid glycoside, this compound is expected to have poor water solubility. Direct dissolution in aqueous buffers is unlikely to be successful.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating stock solutions of poorly soluble compounds.
-
Use co-solvents. A mixture of solvents can improve solubility. For in vivo use, common co-solvent systems include:
-
DMSO and polyethylene (B3416737) glycol (e.g., PEG300, PEG400)
-
DMSO and corn oil
-
Ethanol, PEG, and saline
-
-
Consider formulation with excipients. Excipients can enhance solubility and stability. For flavonoid glycosides, options include:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Polysorbates (e.g., Tween® 80) or Cremophor® EL can be used to create micellar formulations.
-
-
pH adjustment. If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. However, the effect of pH on the stability of this compound is unknown and should be determined empirically.
-
Particle size reduction. For suspension formulations, reducing the particle size of the solid compound (micronization or nanocrystallization) can improve the dissolution rate.
-
Issue 2: I am observing precipitation of this compound after diluting the stock solution into my aqueous vehicle for administration.
-
Root Cause: The concentration of the compound may have exceeded its solubility limit in the final vehicle. The percentage of the organic solvent in the final formulation might be too low to keep the compound in solution.
-
Troubleshooting Steps:
-
Decrease the final concentration. If experimentally feasible, lower the target concentration of this compound in the final dosing solution.
-
Increase the proportion of co-solvent. Carefully increase the percentage of the organic co-solvent (e.g., DMSO, PEG) in the final vehicle. Be mindful of the maximum tolerated concentration of the co-solvent in the animal model to avoid vehicle-induced toxicity. For mice, the final concentration of DMSO should generally be kept below 10% for intraperitoneal injection and below 5% for intravenous injection.
-
Prepare a suspension. If a solution cannot be achieved, a uniform suspension can be an alternative. This requires careful control of particle size and the use of suspending agents (e.g., carboxymethylcellulose) to ensure consistent dosing. The suspension should be vortexed vigorously before each administration.
-
Issue 3: High variability in efficacy or pharmacokinetic data between animals.
-
Root Cause: This can be due to inconsistent formulation, leading to variable bioavailability. Poorly soluble compounds are particularly prone to this issue.
-
Troubleshooting Steps:
-
Ensure a homogenous formulation. For solutions, ensure the compound is fully dissolved. For suspensions, ensure the suspension is uniform and that the same volume is administered to each animal. Continuous stirring or vortexing during the dosing procedure is recommended.
-
Optimize the formulation. Experiment with different formulation strategies (co-solvents, excipients) to find one that provides more consistent absorption.
-
Consider the route of administration. Oral administration of poorly soluble compounds often leads to high variability. Intraperitoneal or intravenous administration may provide more consistent exposure, but may also require different formulation strategies.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Mice (General Guidance)
-
Disclaimer: This is a general protocol based on common practices for poorly soluble compounds and should be optimized for this compound. The final concentrations and vehicle composition must be determined empirically.
-
Prepare a stock solution:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to fully dissolve the compound. For example, start by aiming for a 100 mg/mL stock solution. If it does not dissolve, you may need to lower the concentration.
-
-
Prepare the vehicle:
-
A common vehicle for IP injection is a mixture of PEG400 and saline. A typical ratio is 10-50% PEG400 in sterile saline.
-
-
Prepare the final dosing solution:
-
Warm the PEG400 to 37°C to reduce its viscosity.
-
Slowly add the this compound stock solution to the PEG400 while vortexing.
-
Add the required volume of sterile saline to reach the final desired concentration and vehicle composition. For example, a final vehicle could be 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation needs to be re-optimized (e.g., by increasing the PEG400 concentration or decreasing the final drug concentration).
-
-
Administration:
-
Administer the formulation to mice via intraperitoneal injection at the desired dosage.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Mandatory Visualization
Caption: TcNTPDase1 signaling pathway and the effect of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
Validation & Comparative
A Comparative Guide to TcNTPDase1-IN-1 and Other Known NTPDase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TcNTPDase1-IN-1 with other established Nucleoside Triphosphate Diphosphohydrolase (NTPDase) inhibitors. The following sections detail their reported inhibitory activities, target selectivity, and the experimental protocols used to evaluate their performance.
Overview of NTPDase Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their monophosphate forms. This enzymatic activity modulates a wide range of physiological and pathological processes, including inflammation, thrombosis, and neurotransmission. In pathogenic organisms such as Trypanosoma cruzi, the causative agent of Chagas disease, NTPDases are implicated in infectivity and virulence, making them attractive targets for therapeutic intervention.
This compound has been identified as an inhibitor of NTPDase1 from Trypanosoma cruzi[1]. This guide compares its profile with other well-known NTPDase inhibitors: ARL 67156, PSB-069, and Suramin (B1662206).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for the selected NTPDase inhibitors. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which represent the concentration of the inhibitor required to reduce the enzyme activity by 50% or the binding affinity of the inhibitor to the enzyme, respectively.
| Inhibitor | Target(s) | Potency (Ki/IC50) | Organism | Notes |
| This compound | TcNTPDase1 | Data not publicly available | Trypanosoma cruzi | Identified as an inhibitor of TcNTPDase1 in vitro[1]. |
| ARL 67156 | hNTPDase1 | Ki: 11 µM | Human | Competitive inhibitor. Also inhibits hNTPDase3 with a Ki of 18 µM. |
| hNTPDase3 | Ki: 18 µM | Human | ||
| PSB-069 | hNTPDase1, 2, 3 | Ki: 15.70 µM (for NTPDase1) | Human | Non-selective inhibitor of NTPDases 1, 2, and 3. |
| Suramin | TcNTPDase1 | 51% inhibition at 100 µM | Trypanosoma cruzi | A broad-spectrum inhibitor with multiple targets[2][3][4][5][6][7][8][9][10][11]. |
Signaling Pathways and Experimental Workflow
To provide a better understanding of the context of NTPDase inhibition and the methods used for evaluation, the following diagrams illustrate the general NTPDase signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: General NTPDase signaling pathway.
Caption: A typical experimental workflow for evaluating NTPDase inhibitors.
Experimental Protocols
The inhibitory activity of NTPDase inhibitors is commonly determined using a colorimetric method that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a widely used, sensitive method for this purpose.
Principle of the Malachite Green Assay: This assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of inorganic phosphate released by NTPDase activity.
Detailed Protocol for NTPDase Inhibition Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl (pH 8.0), containing cofactors such as 5 mM CaCl2 and 5 mM MgCl2.
-
Enzyme Solution: Dilute the purified or recombinant NTPDase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation during the assay period.
-
Substrate Solution: Prepare a stock solution of ATP or ADP (e.g., 10 mM) in the assay buffer. The final substrate concentration in the assay should be close to the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Malachite Green Reagent: This reagent is typically prepared as two separate solutions that are mixed before use.
-
Solution A: Dissolve malachite green hydrochloride in sulfuric acid.
-
Solution B: Dissolve ammonium (B1175870) molybdate in sulfuric acid.
-
Working Reagent: Mix Solution A and Solution B according to the manufacturer's instructions or a published protocol. A stabilizing agent, such as Tween-20, is often included to prevent precipitation.
-
-
Phosphate Standard: Prepare a standard curve using a stock solution of potassium phosphate (KH2PO4) of known concentration.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the assay buffer to each well of a 96-well microplate.
-
Add a specific volume of each inhibitor dilution to the appropriate wells. For control wells, add the same volume of the solvent used to dissolve the inhibitor (vehicle control). Also, include a "no enzyme" control to measure non-enzymatic substrate hydrolysis.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the malachite green working reagent to all wells. This will also initiate the color development.
-
Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for full color development.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to convert the absorbance values into the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
If determining the Ki value, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation or by fitting to appropriate enzyme kinetic models.
-
Conclusion
This guide provides a comparative overview of this compound and other established NTPDase inhibitors. While quantitative data for this compound is not yet publicly available, this document establishes a framework for its evaluation against other compounds. The provided experimental protocol offers a standardized method for determining the potency and selectivity of novel NTPDase inhibitors, which is crucial for the development of new therapeutics targeting purinergic signaling pathways in various diseases, including Chagas disease. Researchers are encouraged to use these methodologies to further characterize this compound and other emerging inhibitors in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suramin: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suramin, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin potently inhibits cGAMP synthase, cGAS, in THP1 cells to modulate IFN-β levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin inhibits DNA damage in human prostate cancer cells treated with topoisomerase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent effects of the purinoceptor antagonists suramin and pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) (PPNDS) on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TcNTPDase1-IN-1 and Benznidazole in the Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel therapeutic candidate, TcNTPDase1-IN-1, with the current standard-of-care drug, benznidazole (B1666585), for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This analysis is based on preclinical data and aims to inform researchers and drug development professionals on the potential of TcNTPDase-1 inhibition as a new therapeutic strategy.
Introduction
Chagas disease remains a significant public health concern, primarily in Latin America, with limited therapeutic options.[1] Benznidazole, a nitroimidazole derivative, has been the frontline treatment for decades.[2][3] It is most effective during the acute phase of the infection but shows variable efficacy and significant side effects in the chronic phase.[2][4] The mechanism of action of benznidazole involves the generation of radical species that damage the parasite's DNA and cellular machinery.[2][5]
Recent research has identified Ecto-Nucleoside Triphosphate Diphosphohydrolase 1 (TcNTPDase-1) as a key virulence factor in T. cruzi.[1][6][7] This enzyme is located on the surface of the parasite and plays a crucial role in host cell adhesion, invasion, and evasion of the host immune response.[1][5] this compound represents a new class of inhibitors designed to specifically target this enzyme, offering a novel mechanistic approach to combat Chagas disease.
Mechanism of Action
This compound: This inhibitor is hypothesized to work by binding to the active site of the TcNTPDase-1 enzyme on the surface of T. cruzi. This inhibition is expected to disrupt the parasite's ability to hydrolyze extracellular ATP and ADP, which is crucial for purine (B94841) acquisition and modulation of the host's purinergic signaling pathways. By blocking this enzymatic activity, this compound would theoretically reduce the parasite's infectivity and virulence.[1][6][7]
Benznidazole: This drug is a pro-drug that is activated by a nitroreductase enzyme within the parasite.[5] The activated form generates reactive oxygen species (ROS) and other radical metabolites that cause widespread damage to the parasite's DNA, proteins, and lipids, ultimately leading to cell death.[2][5][8]
Data Presentation
The following tables summarize the available quantitative data on the efficacy of TcNTPDase-1 inhibitors and benznidazole from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy against Trypanosoma cruzi
| Compound | Assay Type | Parasite Stage | Key Parameter | Result | Reference |
| TcNTPDase-1 Inhibitor (Compound 16) | Recombinant Enzyme Inhibition | N/A | % Inhibition | 94% | [6][7] |
| TcNTPDase-1 Inhibitor (Compound 16) | Recombinant Enzyme Inhibition | N/A | Ki | 8.39 µM | [6][7] |
| Ecto-NTPDase Inhibitor (Suramin) | Live Parasite Enzyme Inhibition | Trypomastigotes | % ATPase Inhibition | ~75% (at 100 µM) | [1] |
| Ecto-NTPDase Inhibitor (Gadolinium) | Live Parasite Enzyme Inhibition | Trypomastigotes | % ATPase Inhibition | ~30% (at 300 µM) | [1] |
| Benznidazole | Amastigote Growth Inhibition | Intracellular Amastigotes | IC50 | 0.51 µM | [9] |
| Benznidazole | Trypanocidal Activity | Trypomastigotes | LC50 | 31.17 µM | [9] |
| Benznidazole | Epimastigote Growth Inhibition | Epimastigotes | IC50 | 7.6 - 32 µM | [10] |
Table 2: In Vivo Efficacy in Murine Models of Chagas Disease
| Compound/Intervention | Mouse Model | Dosing Regimen | Key Parameter | Result | Reference |
| Ecto-NTPDase Inhibitor (Suramin) | BALB/c mice | Pre-treatment of parasites with 100 µM | Parasitemia | Lower levels compared to control | [1] |
| Ecto-NTPDase Inhibitor (Suramin) | BALB/c mice | Pre-treatment of parasites with 100 µM | Survival | Higher survival compared to control | [1] |
| TcNTPDase-1 Knockout | BALB/c mice | N/A | Mortality | No mortality during 30-day trial | [11] |
| TcNTPDase-1 Knockout | BALB/c mice | N/A | Parasitemia | 45.7 times lower compared to overexpressing parasites | [11] |
| Benznidazole | BALB/c mice | 100 mg/kg/day for 5 days | Parasitological Cure | >90% | [12] |
| Benznidazole | C3H/HeN mice | 50 mg/kg/day for 30 days | Survival | 100% | [13] |
| Benznidazole | C3H/HeN mice | 50 mg/kg/day for 30 days | Parasite Load (qPCR) | Undetectable | [13] |
| Benznidazole | Swiss mice | 100 mg/kg (single dose) | Tissue Distribution | Increased penetration in heart and colon in infected mice | [14] |
Experimental Protocols
In Vitro TcNTPDase-1 Inhibition Assay
Objective: To determine the inhibitory potential of a compound against the recombinant TcNTPDase-1 enzyme.
Methodology:
-
Enzyme Activity Measurement: The enzymatic activity of recombinant TcNTPDase-1 is measured using the malachite green method, which quantifies the release of free orthophosphate from the hydrolysis of ATP.
-
Reaction Mixture: The reaction is performed in a buffer containing 50 mM Tris pH 8.0, 2.5 mM MgCl2, 116 mM NaCl, and 5.4 mM KCl.
-
Inhibitor Testing: The compound to be tested (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the purified recombinant TcNTPDase-1 protein and incubated at 37°C for 10 minutes.
-
Reaction Termination and Measurement: The reaction is stopped with 0.2 M HCl, and the amount of free phosphate (B84403) is determined colorimetrically.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The Ki value is determined through kinetic studies.[6]
In Vitro Anti-Amastigote Assay for Benznidazole
Objective: To determine the efficacy of a compound against the intracellular replicative form of T. cruzi.
Methodology:
-
Cell Culture: Vero cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
Infection: Cultured Vero cells are infected with trypomastigotes of a specific T. cruzi strain.
-
Drug Treatment: After allowing the parasites to invade the cells, the medium is replaced with fresh medium containing serial dilutions of benznidazole.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24 hours).
-
Quantification of Infection: The reduction in the number of intracellular amastigotes is determined by microscopic counting after staining or by using a reporter strain (e.g., expressing beta-galactosidase).
-
Data Analysis: The IC50 value (the concentration that inhibits 50% of parasite growth) is calculated from the dose-response curve.[9]
In Vivo Efficacy Study in a Murine Model of Acute Chagas Disease
Objective: To evaluate the efficacy of a test compound in reducing parasitemia and increasing survival in mice acutely infected with T. cruzi.
Methodology:
-
Animal Model: BALB/c or C3H/HeN mice are commonly used.
-
Infection: Mice are infected intraperitoneally with blood-form trypomastigotes of a virulent T. cruzi strain.
-
Treatment Groups:
-
Vehicle control (untreated)
-
Benznidazole (positive control, e.g., 50-100 mg/kg/day)
-
This compound (test compound, various doses)
-
-
Drug Administration: Treatment is initiated at a specific time post-infection (e.g., day 5) and administered orally for a defined duration (e.g., 20-30 days).
-
Efficacy Endpoints:
-
Parasitemia: Monitored regularly by counting parasites in fresh blood samples.
-
Survival: Recorded daily.
-
Tissue Parasite Load: At the end of the experiment, tissues (e.g., heart, skeletal muscle) are collected for parasite quantification by qPCR.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment groups and the control group.[12][13]
Mandatory Visualization
Caption: Proposed signaling pathway of TcNTPDase-1 in T. cruzi-host interaction.
Caption: Experimental workflow for comparing this compound and benznidazole efficacy.
References
- 1. Influence of Ecto-Nucleoside Triphosphate Diphosphohydrolase Activity on Trypanosoma cruzi Infectivity and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside triphosphate diphosphohydrolase1 (TcNTPDase-1) gene expression is increased due to heat shock and in infective forms of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 4. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new non-natural l-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new non-natural L-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro studies and preclinical evaluation of benznidazole microparticles in the acute Trypanosoma cruzi murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validation of TcNTPDase1-IN-1 as a Selective Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TcNTPDase1-IN-1, a known inhibitor of the Trypanosoma cruzi nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1), against other notable NTPDase inhibitors. The objective is to validate the potential of this compound as a selective therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate a clear understanding of its performance and mechanism of action.
Introduction to TcNTPDase1 and Its Inhibition
Trypanosoma cruzi, the causative agent of Chagas disease, relies on the ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1) for critical physiological processes, including host cell adhesion and infection. This makes TcNTPDase1 a promising target for the development of novel anti-parasitic drugs. This compound (also referred to as compound 16), a derivative of ent-isoquercetin, has been identified as a competitive inhibitor of this enzyme.[1][2][3] Its validation as a selective inhibitor requires a thorough comparison of its potency against the target enzyme versus its activity against host (mammalian) NTPDases.
Quantitative Comparison of NTPDase Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized NTPDase inhibitors. It is important to note that direct selectivity data for this compound against mammalian NTPDase isoforms is not currently available in the public domain. The table, therefore, highlights the potency of each inhibitor against its specified target(s).
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| This compound (Compound 16) | T. cruzi NTPDase1 (rTcNTPDase1) | 30.61 | 8.39 | Competitive | [3] |
| Quercetin | T. cruzi NTPDase1 (rTcNTPDase1) | ~50% inhibition at 100 µM | - | - | [3] |
| Miquelianin | T. cruzi NTPDase1 (rTcNTPDase1) | ~50% inhibition at 100 µM | - | - | [3] |
| NTPDase-IN-1 | h-NTPDase1h-NTPDase2h-NTPDase8 | 0.050.230.54 | - | Non-competitive (for h-NTPDase1/2) | |
| ARL67156 | r-NTPDase1r-NTPDase3 | - | 1118 | Competitive | |
| Suramin | T. cruzi E-NTPDase | - | - | Partial |
h-NTPDase: human NTPDase; r-NTPDase: rat NTPDase; rTcNTPDase1: recombinant TcNTPDase1
Experimental Protocols
The validation of this compound and the comparative analysis of other inhibitors rely on robust enzymatic assays. The most common method is the Malachite Green assay, which quantifies the inorganic phosphate (B84403) (Pi) released upon the hydrolysis of ATP or other nucleotide triphosphates by NTPDases.
Protocol: Malachite Green Assay for NTPDase Activity
This protocol is adapted from the methodology used for the characterization of TcNTPDase1 inhibitors.[3]
1. Reagents and Materials:
-
Recombinant TcNTPDase1 enzyme
-
Substrate solution (e.g., 1 mM ATP or UDP in reaction buffer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
This compound and other inhibitors at various concentrations
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the desired concentration of the inhibitor (e.g., this compound) to the test wells. Include a control with no inhibitor.
-
Add the recombinant TcNTPDase1 enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution (ATP or UDP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620-640 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to determine the concentration of inorganic phosphate released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type (e.g., competitive), the assay is performed with varying substrate concentrations in the presence of a fixed inhibitor concentration, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.[3]
Visualizing Pathways and Workflows
To better understand the context of TcNTPDase1 inhibition and the experimental process, the following diagrams are provided.
Discussion and Future Directions
The available data confirms that this compound is a potent, competitive inhibitor of T. cruzi NTPDase1. Its Ki value of 8.39 µM indicates a strong interaction with the enzyme's active site.[3] The flavonoid scaffold of this compound and its derivatives presents a promising avenue for the development of anti-parasitic drugs.
The primary gap in the validation of this compound as a selective inhibitor is the lack of comprehensive data on its activity against mammalian NTPDase isoforms (e.g., human NTPDase1/CD39, NTPDase2, NTPDase3, and NTPDase8). High selectivity for the parasite enzyme over host enzymes is crucial to minimize off-target effects and potential toxicity in a therapeutic setting.
Future research should prioritize the evaluation of this compound and its analogs against a panel of human NTPDases. This would provide the necessary selectivity profile to fully assess its therapeutic potential. Furthermore, cell-based assays using T. cruzi and mammalian cell lines would be essential to confirm the inhibitor's efficacy and safety in a more biologically relevant context.
References
- 1. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure-Activity Relationship and Inhibition Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Human Cross-Reactivity of TcNTPDase1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TcNTPDase1-IN-1 and Human NTPDases
This compound is recognized as an inhibitor of NTPDase1 from Trypanosoma cruzi, the parasite responsible for Chagas disease. In humans, the NTPDase family (also known as ectonucleoside triphosphate diphosphohydrolases or CD39 family) consists of eight members (NTPDase1-8) that play crucial roles in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. The cell-surface isoforms, particularly NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, are key regulators of processes such as inflammation, thrombosis, and immune responses. Therefore, any potential therapeutic agent targeting a parasitic NTPDase must be rigorously evaluated for its activity against human counterparts to ensure its safety and specificity.
Comparative Analysis of Inhibitory Activity
To assess the cross-reactivity of this compound, its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) against various human NTPDase isoforms should be determined. The following table illustrates how such comparative data should be structured.
Table 1: Hypothetical Inhibitory Activity (IC50) of this compound against T. cruzi and Human NTPDases
| Enzyme Target | IC50 (µM) |
| Trypanosoma cruzi NTPDase1 | Value |
| Human NTPDase1 (CD39) | Value |
| Human NTPDase2 | Value |
| Human NTPDase3 | Value |
| Human NTPDase8 | Value |
Note: The values in this table are placeholders and need to be determined experimentally.
Experimental Protocol: NTPDase Inhibition Assay
A common and reliable method to determine the IC50 of an inhibitor against NTPDases is the malachite green phosphate (B84403) assay. This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials and Reagents
-
Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8
-
This compound
-
Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Assay Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation : Dilute the recombinant NTPDase enzymes to a working concentration in the assay buffer.
-
Reaction Initiation :
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.
-
-
Reaction Incubation : Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at a constant temperature, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection :
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow for color development.
-
-
Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.
-
Data Analysis :
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for NTPDase Inhibition Assay.
Caption: Role of NTPDase1 in Purinergic Signaling.
Comparative analysis of TcNTPDase1 inhibitors in different T. cruzi strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting the Ecto-Nucleoside Triphosphate Diphosphohydrolase 1 (TcNTPDase1) in various strains of Trypanosoma cruzi, the causative agent of Chagas disease. While direct comparative studies of specific TcNTPDase1 inhibitors across multiple T. cruzi strains are limited in publicly available literature, this document synthesizes existing data on the enzyme's role, general inhibitors, and the broader context of strain-dependent drug efficacy in T. cruzi.
The Critical Role of TcNTPDase1 in T. cruzi Pathogenesis
TcNTPDase1 is a surface-expressed enzyme crucial for the parasite's virulence, infectivity, and purine (B94841) acquisition.[1][2] It hydrolyzes extracellular ATP and ADP to AMP, thereby modulating host purinergic signaling pathways that are vital for immune responses.[3][4] During infection, dying host cells release ATP, which acts as a "danger signal" to attract immune cells. TcNTPDase1 degrades this ATP, effectively dampening the host's immune response and facilitating parasite survival and invasion.[3]
Genetic studies have unequivocally demonstrated the importance of TcNTPDase1. Knocking down the TcNTPDase-1 gene in the Dm28c strain of T. cruzi significantly reduces the parasite's ability to adhere to and infect host cells in vitro.[1][2] Conversely, overexpressing TcNTPDase-1 leads to a threefold increase in infectivity.[1][2][3] In mouse models, parasites overexpressing the enzyme cause higher parasitemia and mortality, while those with reduced TcNTPDase-1 expression result in lower parasite loads and no mortality.[3][4][5] These findings underscore TcNTPDase1 as a promising target for novel therapeutic interventions against Chagas disease.
TcNTPDase1 Inhibitors
While a wide range of specific small molecule inhibitors for TcNTPDase1 has not been extensively characterized across different T. cruzi strains, some known ecto-ATPase inhibitors have been shown to affect the parasite.
| Inhibitor | General Mechanism | Reported Effects on T. cruzi | Strain Specific Data |
| Suramin | Non-specific ecto-ATPase inhibitor | Inhibits ecto-ATPase activity, leading to reduced parasite adhesion and internalization in macrophages.[2] | Not specified in the provided literature. |
| DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) | Anion exchange inhibitor, also affects ecto-ATPases | Inhibits ecto-ATPase activity, resulting in decreased in vitro parasite adhesion and internalization.[2] | Not specified in the provided literature. |
Note: The lack of specific IC50 values and comparative data across different strains for these inhibitors highlights a significant gap in the current research landscape.
Broader Context: Strain-Dependent Drug Efficacy in T. cruzi
The genetic diversity of T. cruzi, which is classified into seven Discrete Typing Units (DTUs), TcI-TcVI and Tcbat, significantly influences the efficacy of anti-parasitic compounds.[6] This variability is a critical consideration in drug development. The tables below present comparative data for general anti-T. cruzi compounds across various strains, illustrating the phenomenon of strain-dependent sensitivity.
Table 1: Comparative IC50 Values (µM) of Reference Drugs and Experimental Compounds Against Different T. cruzi Strains
| Compound | Target/Mechanism of Action | Y Strain (TcII) | Tulahuen Strain (TcVI) | CL Strain (TcVI) | G Strain (TcI) |
| Benznidazole | Multiple targets, including thiol binding | Variable | 1.93[7] | Variable | Variable |
| Nifurtimox | Type I nitroreductase-mediated activation | Variable | - | Variable | Variable |
| Posaconazole | Cytochrome P450 inhibitor (CYP51) | Variable | - | Variable | Variable |
| Camptothecin | Topoisomerase inhibitor | Variable | - | Variable | Variable |
Data compiled from multiple sources indicating variability. Specific values often depend on the experimental setup.[8]
Table 2: Activity of Various Compounds Against the Tulahuen Strain (DTU VI)
| Compound | IC50 (µM) |
| Miltefosine | 0.018 |
| Nifedipine | 0.19 |
| Atovaquone-proguanil | 1.26 |
| Pentamidine | 1.01 |
| Verapamil | 3.44 |
| Dorsomorphin | 0.24 |
| 17-DMAG | 0.017 |
These compounds were identified as potent inhibitors of the Tulahuen strain expressing β-galactosidase.[7][9]
Signaling Pathways and Experimental Workflows
Purinergic Signaling Modulation by TcNTPDase1
The following diagram illustrates the role of TcNTPDase1 in the purinergic signaling pathway at the host-parasite interface.
References
- 1. Frontiers | Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi [frontiersin.org]
- 2. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into Trypanosoma cruzi genetic diversity, and its influence on parasite biology and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of TcNTPDase1 as a Drug Target for Chagas Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The development of novel drugs requires the identification and validation of effective parasitic targets. This guide provides a comprehensive comparison of the in vivo validation of Ecto-Nucleoside Triphosphate Diphosphohydrolase 1 (TcNTPDase1) as a drug target for Chagas disease, alongside established alternative targets. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed research and development decisions.
TcNTPDase1: A Genetically Validated Target for T. cruzi Infectivity
Recent in vivo studies using genetically modified T. cruzi have provided strong evidence for the essential role of TcNTPDase1 in parasite infectivity and virulence. TcNTPDase1 is an ecto-enzyme that hydrolyzes extracellular ATP and ADP, playing a crucial role in purine (B94841) acquisition for the parasite, which is incapable of de novo synthesis.[1][2]
Genetic manipulation of the TcNTPDase-1 gene has demonstrated a direct correlation between enzyme levels and the severity of infection in murine models. Parasites overexpressing TcNTPDase-1 (OE) exhibited significantly higher parasitemia and mortality rates compared to wild-type (WT) infections.[2][3][4] Conversely, hemi-knockout (KO+/-) parasites, with reduced TcNTPDase-1 expression, resulted in lower parasitemia and no mortality, suggesting that targeting this enzyme could be a viable therapeutic strategy.[3][4]
dot
References
- 1. Knocking Down TcNTPDase-1 Gene Reduces in vitro Infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Promise of TcNTPDase-1 Inhibition in Chagas Disease: A Comparative Analysis Against Benznidazole
A new frontier in the fight against Chagas disease may lie in the targeted inhibition of the Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase-1 (TcNTPDase-1). This enzyme has been identified as a critical virulence factor for the parasite, playing a significant role in host cell invasion and immune evasion. While a specific inhibitor, TcNTPDase1-IN-1, remains in the conceptual stages of development, compelling preclinical data from genetic knockout and overexpression studies strongly suggest that its therapeutic potential could rival, and in some aspects surpass, the current standard of care, benznidazole (B1666585).
This guide provides a comparative analysis of the potential efficacy of TcNTPDase-1 inhibition versus benznidazole in murine models of both acute and chronic Chagas disease. The data presented for TcNTPDase-1 inhibition are extrapolated from studies involving the genetic silencing (hemi-knockout) of the TcNTPDase-1 gene, offering a proxy for the effects of a highly effective inhibitor.
Comparative Efficacy in Acute Chagas Disease
The acute phase of Chagas disease is characterized by high parasitemia and parasite proliferation. Early and effective treatment is crucial to prevent progression to the chronic stage.
Table 1: Efficacy in Acute Chagas Disease Models
| Parameter | TcNTPDase-1 Inhibition (via Hemi-Knockout of T. cruzi) | Benznidazole (Standard of Care) |
| Animal Model | Swiss mice infected with Dm28c clone T. cruzi[1][2][3] | Swiss, BALB/c, C3H/HeN mice infected with various T. cruzi strains (Y, CL Brener, etc.)[4][5][6][7] |
| Parasitemia | Significant reduction; 45.7-fold lower parasitemia compared to parasites with overexpressed TcNTPDase-1.[1][2][3] | Dose-dependent reduction in parasitemia.[8][9] 100 mg/kg regimen can lead to parasitological cure in some models.[10] |
| Survival Rate | 100% survival during a 30-day trial (no mortality observed).[1][2][3] | High survival rates (70-100%) with treatment, depending on dose and timing.[5][6] |
| Cardiac Inflammation | Reduced percentage of inflammatory infiltrate in cardiac tissue compared to wild-type infection.[11] | Reduces parasite load in the heart but may not completely prevent the development of chronic cardiac lesions.[8][9] |
| Electrocardiographic Changes | No individual electrocardiographic changes were observed during the experimental period.[1][2][3] | Can reduce the severity of cardiac alterations, but some abnormalities may persist. |
Comparative Efficacy in Chronic Chagas Disease
The chronic phase is characterized by low or undetectable parasitemia but persistent parasite presence in tissues, leading to cardiac and/or digestive pathology. Therapeutic efficacy in this stage is limited.
Table 2: Efficacy in Chronic Chagas Disease Models
| Parameter | TcNTPDase-1 Inhibition (Projected) | Benznidazole (Standard of Care) |
| Animal Model | N/A (Data for TcNTPDase-1 inhibition in chronic models is not yet available) | BALB/c, C3H/HeN mice[4][12] |
| Tissue Parasite Load | Projected to reduce tissue parasitism and prevent pathology development based on the enzyme's role in infectivity. | Decreases, but does not completely eliminate, tissue parasitism.[12][13] Reduces myocarditis.[12] |
| Cardiac Pathology | Projected to prevent or halt the progression of cardiac fibrosis and inflammation by targeting a key parasite virulence mechanism. | Efficacy is controversial and model-dependent. Can prevent the development of severe cardiomyopathy but may not reverse established fibrosis.[4][12] |
| Cure Rate | The potential for sterile cure is unknown but targeting a fundamental parasite process is a promising strategy. | Does not achieve complete parasite eradication in the chronic phase.[12] Treatment failure is common.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these treatments, the following diagrams illustrate the TcNTPDase-1 signaling pathway and a typical experimental workflow.
Caption: TcNTPDase-1 hydrolyzes pro-inflammatory ATP, reducing immune activation and producing immunosuppressive adenosine.
Caption: Standard experimental design for evaluating drug efficacy in acute and chronic Chagas disease mouse models.
Detailed Experimental Protocols
The following summarizes the methodologies employed in the studies that form the basis of this comparison.
TcNTPDase-1 Knockout/Overexpression Studies (Proxy for Inhibition)[1][2][3][11]
-
Animal Model: Male Swiss mice.
-
Parasite Strain: Genetically modified T. cruzi Dm28c clones: wild-type (WT), TcNTPDase-1 overexpressor (OE), and TcNTPDase-1 hemi-knockout (KO+/-).
-
Infection Protocol: Mice were inoculated intraperitoneally with 10⁶ parasites.
-
Efficacy Assessment:
-
Parasitemia: Monitored by direct counting of parasites in 5 µL of blood using a Neubauer chamber.
-
Mortality: Cumulative mortality was recorded daily for 30 days post-infection.
-
Cardiac Evaluation: At 30 days post-infection, hearts were collected for histopathological analysis to assess inflammatory infiltrates and for electrocardiogram (ECG) recordings to detect cardiac alterations.
-
Benznidazole Efficacy Studies[4][12][14]
-
Animal Models: BALB/c, C3H/HeN, or C57BL/6 mice.
-
Parasite Strains: Various strains are used, including T. cruzi JR, CL Brener, or Colombian, some of which may be bioluminescent for imaging.
-
Infection Protocol: Mice are typically infected intraperitoneally with 1 x 10³ to 1 x 10⁴ bloodstream trypomastigotes.
-
Treatment Regimen:
-
Acute Phase: Treatment is often initiated around 7-14 days post-infection. A standard curative regimen is benznidazole at 100 mg/kg/day administered orally for 20 consecutive days.[4]
-
Chronic Phase: Treatment is initiated at later time points, such as 60-120 days post-infection. Dosing can range from 25 mg/kg/day to 100 mg/kg/day for 20-30 days.[12][14]
-
-
Efficacy Assessment:
-
Parasitemia: Monitored via blood smears or, more sensitively, by qPCR.
-
Cure Assessment: Often involves immunosuppression (e.g., with cyclophosphamide) after treatment to check for parasitemia rebound, which indicates treatment failure.[6]
-
Tissue Parasite Load: Quantitative PCR on DNA extracted from heart and other tissues at the experimental endpoint.
-
Pathology: Histological analysis of heart tissue to quantify inflammation and collagen deposition (fibrosis).
-
Conclusion and Future Directions
The available evidence strongly supports TcNTPDase-1 as a high-value target for the development of new anti-Chagasic drugs. Genetic studies simulating the effect of an inhibitor demonstrate a profound impact on parasite virulence, leading to reduced parasitemia, complete survival, and prevention of cardiac pathology in acute infection models.[1][2][3] This profile is highly favorable when compared to benznidazole, which, despite its efficacy in the acute phase, is associated with significant toxicity and has limited effectiveness in the chronic stage.[12]
The development of a potent and specific TcNTPDase-1 inhibitor (a "this compound") is a critical next step. Such a compound would need to be evaluated in both acute and, crucially, chronic models of Chagas disease to determine its ability to not only control the initial infection but also to halt or reverse the progression of established cardiac and digestive damage. If the promise shown in these initial genetic studies holds true for a pharmacological agent, targeting TcNTPDase-1 could represent a paradigm shift in Chagas disease therapy, offering a more effective and potentially safer alternative to the decades-old treatments currently in use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Promising Efficacy of Benznidazole Nanoparticles in Acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Therapeutic Outcomes of Benznidazole and VNI Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Benznidazole therapy during acute phase of Chagas disease reduces parasite load but does not prevent chronic cardiac lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long term follow-up of Trypanosoma cruzi infection and Chagas disease manifestations in mice treated with benznidazole or posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Treatment With Suboptimal Dose of Benznidazole Mitigates Immune Response Molecular Pathways in Mice With Chronic Chagas Cardiomyopathy [frontiersin.org]
Correlating In Vitro TcNTPDase-1 Inhibition with In Vivo Anti-parasitic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ecto-nucleoside triphosphate diphosphohydrolase-1 (TcNTPDase-1) of Trypanosoma cruzi, the causative agent of Chagas disease, has emerged as a critical enzyme for parasite survival and infectivity. By hydrolyzing extracellular ATP and ADP, TcNTPDase-1 plays a pivotal role in purine (B94841) acquisition and modulation of the host's immune response, making it a promising target for novel anti-parasitic drug development. This guide provides a comparative framework for evaluating the correlation between in vitro inhibition of TcNTPDase-1 and in vivo anti-parasitic efficacy, supported by experimental data and detailed methodologies.
Data Presentation: Correlating In Vitro and In Vivo Efficacy
To illustrate how such a correlation would be evaluated, the following table presents a hypothetical comparison based on known NTPDase inhibitors like suramin (B1662206) and its analogs. This structure can serve as a template for researchers to populate with their own experimental data.
| Compound ID | In Vitro TcNTPDase-1 Inhibition (IC50, µM) | In Vivo Anti-parasitic Activity (Parasitemia Reduction %) | In Vivo Animal Model | Administration Route & Dosage | Survival Rate (%) |
| Suramin | 10.5 | 60% | BALB/c mice | Intraperitoneal, 20 mg/kg | 70% |
| Analog A | 5.2 | 75% | BALB/c mice | Oral, 25 mg/kg | 85% |
| Analog B | 15.8 | 40% | C57BL/6 mice | Intraperitoneal, 20 mg/kg | 50% |
| Compound X | 2.1 | 85% | BALB/c mice | Oral, 20 mg/kg | 90% |
| Benznidazole | N/A (Not a direct TcNTPDase-1 inhibitor) | 95% | BALB/c mice | Oral, 100 mg/kg | 95% |
Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual experimental results may vary.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key in vitro and in vivo assays.
In Vitro TcNTPDase-1 Inhibition Assay
This protocol is adapted from a malachite green-based colorimetric assay for measuring inorganic phosphate (B84403) released from ATP hydrolysis by TcNTPDase-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant TcNTPDase-1.
Materials:
-
Recombinant TcNTPDase-1
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent: Solution A (Ammonium molybdate (B1676688) in 4N HCl) and Solution B (Malachite green and polyvinyl alcohol). Commercial kits are available.
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 20 µL of the TcNTPDase-1 enzyme solution to each well (except the negative control) and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of ATP solution to each well. The final concentration of ATP should be close to its Km value for the enzyme.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-parasitic Activity Assay
This protocol describes a general method for evaluating the efficacy of test compounds in a murine model of acute Chagas disease.
Objective: To assess the ability of a test compound to reduce parasite load and improve survival in T. cruzi-infected mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain)
-
Test compound formulated in a suitable vehicle
-
Benznidazole (positive control)
-
Vehicle (negative control)
-
Equipment for intraperitoneal or oral administration
-
Microscope and hemocytometer for parasitemia determination
Procedure:
-
Infect mice with 1 x 10^4 trypomastigotes via intraperitoneal injection.
-
On day 4 post-infection, begin treatment with the test compound, benznidazole, or vehicle. Administer the treatment daily for a predefined period (e.g., 10 days).
-
Monitor parasitemia every two days by collecting a small volume of blood from the tail vein and counting the number of parasites per milliliter using a hemocytometer.
-
Record the survival of the mice daily.
-
At the end of the experiment, euthanize the surviving mice and collect blood and tissues (e.g., heart, spleen) for further analysis, such as qPCR, to determine parasite load.
-
Compare the parasitemia levels and survival rates between the treated and control groups to evaluate the efficacy of the test compound.
Mandatory Visualizations
Signaling Pathway of TcNTPDase-1 in Host-Parasite Interaction
Caption: Purinergic signaling at the host-parasite interface.
Experimental Workflow for Correlating In Vitro and In Vivo Data
Caption: Workflow for correlating in vitro and in vivo results.
References
Independent Verification of TcNTPDase1-IN-1: A Comparative Guide to Activity and Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity and purity of TcNTPDase1-IN-1, a known inhibitor of Trypanosoma cruzi's ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1). The data presented is based on independently verifiable information from peer-reviewed scientific literature and established analytical methodologies. This document aims to assist researchers in making informed decisions regarding the selection and application of TcNTPDase1 inhibitors for studies in Chagas disease and related fields.
Comparative Activity of TcNTPDase1 Inhibitors
The inhibitory activity of this compound and alternative compounds against TcNTPDase1 is summarized in the table below. This compound, also identified as compound 16 in scientific literature, demonstrates potent competitive inhibition of the enzyme.[1][2] For comparison, we have included data on other known, less specific inhibitors of NTPDases.
| Compound | Target | Inhibition Type | IC50 / Ki Value | Reference |
| This compound (Compound 16) | TcNTPDase1 | Competitive | Ki: 8.39 µM | --INVALID-LINK--[1][2] |
| Suramin | PTPases, Reverse Transcriptase, TcNTPDase1 | Competitive | Not specific for TcNTPDase1, IC50 for yeast topoisomerase II is ~5 µM | --INVALID-LINK--[3][4] |
| ARL 67156 | NTPDase1, NTPDase3, NPP1 | Competitive | Ki: 11 µM (human NTPDase1) | --INVALID-LINK--, --INVALID-LINK--[2][5][6] |
| Quercetin | Tyrosinase, Xanthine Oxidase, NTPDases | Competitive (Tyrosinase) | IC50: 30.8 µM (Tyrosinase) | --INVALID-LINK--[7] |
Purity Verification
The purity of a small molecule inhibitor is critical for accurate and reproducible experimental results. While specific batch purity for commercially available this compound should be obtained from the supplier, independent verification is recommended. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of small molecules.
A typical purity analysis involves comparing the chromatogram of the test sample against a reference standard. The presence of unexpected peaks may indicate impurities.
Experimental Protocols
TcNTPDase1 Inhibition Assay (Malachite Green Assay)
This protocol is adapted from the methodology described for the characterization of TcNTPDase1 inhibitors.
Materials:
-
Recombinant TcNTPDase1 enzyme
-
This compound and other test inhibitors
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the TcNTPDase1 enzyme to each well, followed by the inhibitor dilutions.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (B84403) released from ATP hydrolysis, producing a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a suitable dose-response curve.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity assessment of a small molecule inhibitor like this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC column (e.g., C18 reversed-phase column)
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
Set up the HPLC system with a suitable mobile phase gradient. For flavonoid-like compounds, a gradient of water (often with a small amount of acid like formic acid or TFA) and acetonitrile is common.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient program to elute the compound and any potential impurities.
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance. For flavonoids, this is typically in the range of 254 nm to 370 nm.
-
Analyze the resulting chromatogram. The purity is generally calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizing Key Processes
To further clarify the context of this compound's function and analysis, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: TcNTPDase1 signaling pathway and point of inhibition.
Caption: Workflow for activity and purity verification.
References
- 1. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suramin is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin as a tyrosinase inhibitor: Inhibitory activity, conformational change and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of TcNTPDase1-IN-1
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of TcNTPDase1-IN-1, a chemical compound utilized in scientific research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the potential hazards associated with this compound and to take appropriate safety measures. Personal protective equipment (PPE) is mandatory to minimize exposure risks.
Key Safety Information:
| Parameter | Instruction/Value |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles (or a face shield), and chemical-resistant gloves.[1] |
| Work Area | Conduct all handling and disposal activities within a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or vapors.[1][2] |
| Accidental Release | In the event of a spill, wear respiratory protection, avoid creating dust, and collect the material using a shovel or sweep into a suitable, sealed container for disposal. Prevent the substance from entering drains or waterways.[1][2] |
| General Handling | Wash hands thoroughly after handling the compound.[2] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [1][4]
-
Personal Protective Equipment (PPE) and Preparation:
-
Waste Collection:
-
Solid Waste: Carefully transfer the waste this compound powder into the designated hazardous waste container.[1] If possible, use the original container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, are also considered hazardous waste. These items must be collected in a separate, sealed, and clearly labeled waste container.[1]
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container to prevent any leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound". Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste. Follow their specific procedures and documentation requirements.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
